Benzyl butyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONGZNXBKCOUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047510 | |
| Record name | Benzyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a heavy fruity-floral, plum-like odour | |
| Record name | Butanoic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
238.00 to 240.00 °C. @ 760.00 mm Hg | |
| Record name | Phenylmethyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Benzyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.005-1.012 | |
| Record name | Benzyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/747/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-37-7 | |
| Record name | Benzyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84L0NDE31F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenylmethyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
21.00 °C. @ 760.00 mm Hg | |
| Record name | Phenylmethyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Benzyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of benzyl butyrate, an ester recognized for its characteristic fruity and floral aroma. Utilized extensively in the flavor, fragrance, and pharmaceutical industries, a thorough understanding of its physical and chemical data is paramount for its application in research and development. This document details its key properties, outlines experimental methodologies for its synthesis, and presents a logical workflow for its preparation.
Core Physicochemical Data
This compound is a colorless liquid at room temperature, characterized by a sweet, fruity aroma often likened to plum or pear.[1] It is found naturally in various plants, including papaya and black tea.[1] The following table summarizes its key quantitative physicochemical properties.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] | |
| Molecular Weight | 178.23 g/mol | [1][2][3] | |
| CAS Number | 103-37-7 | [1][4][5] | |
| Appearance | Clear, colorless liquid | Standard | [1][2] |
| Odor | Fruity-floral, plum-like | [1][3] | |
| Boiling Point | 238 - 240 °C | 760 mmHg (1 atm) | [1][2][3] |
| Melting Point | -14.3 °C | 977.1 hPa | [5] |
| Density | 1.004 - 1.009 g/cm³ | 20 - 25 °C | [1][5][6] |
| Refractive Index | 1.490 - 1.500 | n20/D | [1][3] |
| Flash Point | 94 - 107 °C | Closed Cup | [5][7] |
| Vapor Pressure | 0.0366 mmHg | 25 °C | [1] |
| Water Solubility | 136 - 281.985 mg/L | 25 °C | [1][5] |
| Solubility | Insoluble in water; Soluble in organic solvents and oils. | [3][8] | |
| log Pow (Octanol/Water) | 3.127 | 25 °C | [5] |
Experimental Protocols & Methodologies
The synthesis and analysis of this compound involve standard organic chemistry techniques. The most common industrial preparation is through the esterification of benzyl alcohol with butyric acid.
1. Synthesis via Fischer Esterification (Acid Catalysis)
This traditional method involves the reaction of benzyl alcohol with butyric acid, typically using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[9][10]
-
Materials: Benzyl alcohol, butyric acid, p-toluenesulfonic acid (catalyst), and cyclohexane (as an azeotropic agent).[9]
-
Procedure:
-
Benzyl alcohol, an excess of butyric acid (e.g., a molar ratio of 1:1.2 to 1:1.7), p-toluenesulfonic acid (typically 3 wt% of the benzyl alcohol), and cyclohexane are charged into a reactor equipped with a stirrer and a Dean-Stark apparatus.[9]
-
The mixture is heated to reflux (approximately 109-120 °C). The water produced during the esterification is removed azeotropically with cyclohexane and collected in the Dean-Stark trap.[9]
-
The reaction is monitored for completion, typically over 3-4 hours.[9][11]
-
Upon completion, the reaction mixture is cooled and washed with water to remove the catalyst and excess acid.[9]
-
A subsequent wash with a mild base (e.g., 5% sodium carbonate solution) is performed to neutralize any remaining acid until the pH is approximately 8.[9]
-
The organic layer is washed again with water.[9]
-
The cyclohexane is recovered via azeotropic distillation.[9]
-
The remaining crude product is purified by vacuum distillation to yield the final this compound product.[9]
-
2. Synthesis via Phase Transfer Catalysis
An alternative method utilizes phase transfer catalysis to react sodium butyrate with benzyl chloride, which avoids the use of strong acids and can lead to higher yields and reduced industrial waste.[8]
-
Materials: Sodium butyrate, benzyl chloride, toluene (solvent), and a phase transfer catalyst (e.g., triethylamine).[8]
-
Procedure:
-
Sodium butyrate, benzyl chloride (in molar excess, e.g., 1:1.2), toluene, and the phase transfer catalyst are combined in a flask.[8]
-
The mixture is stirred and heated to reflux, with the reaction proceeding for 4-8 hours.[8]
-
The reaction progress is monitored by analyzing the consumption of benzyl chloride using Gas Chromatography (GC).[8]
-
Once the reaction is complete, the mixture is cooled, and the precipitated sodium chloride is removed by filtration.[8]
-
The resulting crude product solution undergoes distillation at atmospheric pressure to recover the solvent, excess benzyl chloride, and catalyst.[8]
-
The final purification of this compound is achieved through vacuum distillation.[8]
-
3. Analytical Methods
-
Gas Chromatography (GC): GC is a primary method for assessing the purity of this compound and for monitoring the progress of synthesis reactions.[8]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for the analysis of this compound. A typical mobile phase consists of acetonitrile and water with a phosphoric acid modifier.[12]
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm the structure and identity of the synthesized ester.[13]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, incorporating steps from the common esterification protocols.
Caption: A logical workflow for the synthesis of this compound via acid-catalyzed esterification.
References
- 1. Cas 103-37-7,this compound | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C11H14O2 | CID 7650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. elan-chemical.com [elan-chemical.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. vigon.com [vigon.com]
- 8. CN109232244A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 9. CN104892413A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. This compound(103-37-7) 1H NMR [m.chemicalbook.com]
A Technical Guide to the Natural Sources and Isolation of Benzyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl butyrate (also known as benzyl butanoate) is a naturally occurring ester recognized for its pleasant fruity and floral aroma, reminiscent of plum and jasmine.[1][2] This compound is a significant component in the flavor and fragrance industries and is utilized in a variety of consumer products.[1] Beyond its aromatic properties, the study of natural esters like this compound is of interest to researchers in various fields, including food science, biochemistry, and natural product chemistry. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification from these matrices.
Natural Sources of this compound
This compound has been identified as a volatile or semi-volatile component in a range of fruits and plants. While its presence is reported in these sources, quantitative data on its concentration is notably scarce in publicly available scientific literature. The table below summarizes the natural occurrences of this ester.
| Natural Source | Scientific Name | Family | Reported Occurrence |
| Papaya | Carica papaya | Caricaceae | Fruit[1][3] |
| Plum | Prunus domestica | Rosaceae | Fruit[1] |
| Hog Plum | Spondias mombin L. | Anacardiaceae | Fruit[2] |
| Cherimoya | Annona cherimola | Annonaceae | Fruit[2] |
| Mountain Papaya | Vasconcellea pubescens | Caricaceae | Fruit[2] |
| Passion Fruit | Passiflora edulis | Passifloraceae | Juice[2] |
| Macadamia Nuts | Macadamia sp. | Proteaceae | Nuts[1] |
| Tea | Camellia sinensis | Theaceae | Black Tea[2] |
| Vanilla | Vanilla planifolia | Orchidaceae | Bourbon Vanilla[2] |
| Jasmine | Jasminum sp. | Oleaceae | Essential Oil[4] |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves the extraction of the essential oil or volatile fraction from the plant material, followed by purification steps to isolate the target compound. The choice of method depends on the thermal stability of the compound and the nature of the source matrix.
Experimental Protocol 1: Steam Distillation
Steam distillation is a widely used technique for extracting essential oils from plant materials.[5] It is particularly suitable for volatile compounds like this compound that are immiscible with water.[5] The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[5]
Materials and Equipment:
-
Fresh or dried plant material (e.g., fruit pulp, flower petals)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and receiver)
-
Heating mantle or hot plate
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Preparation of Plant Material: Chop or shred the plant material to increase the surface area for efficient extraction. Weigh a suitable amount of the prepared material.
-
Apparatus Setup: Assemble the steam distillation apparatus. Fill the boiling flask with distilled water to about two-thirds of its volume. Place the prepared plant material in the biomass flask.
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the biomass flask, causing the volatile compounds, including this compound, to vaporize.
-
Condensation: The steam and volatile compound mixture travels to the condenser, where it is cooled and condenses back into a liquid.
-
Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an immiscible organic layer (essential oil), in the receiver.
-
Separation: Transfer the distillate to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer and collect the upper essential oil layer.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Analysis: Analyze the extracted essential oil using GC-MS to identify and quantify the presence of this compound.
Workflow for Steam Distillation
Caption: Workflow of this compound Isolation via Steam Distillation.
Experimental Protocol 2: Solvent Extraction
Solvent extraction is another common method for isolating natural products. It involves using an organic solvent to dissolve the target compounds from the plant material. This method can be performed at room temperature (maceration) or with heating (Soxhlet extraction).
Materials and Equipment:
-
Fresh or dried plant material, finely ground
-
Organic solvent (e.g., hexane, dichloromethane, ethyl acetate)
-
Soxhlet apparatus (including a round-bottom flask, thimble, and condenser) or a flask for maceration
-
Heating mantle (for Soxhlet)
-
Rotary evaporator
-
Chromatography column (e.g., silica gel)
-
Eluting solvents of varying polarities
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Preparation of Plant Material: Dry and grind the plant material to a fine powder to maximize the surface area for extraction.
-
Extraction:
-
Soxhlet Extraction: Place the powdered material in a cellulose thimble and put it into the Soxhlet extractor. Add the solvent to the round-bottom flask and heat. The solvent will vaporize, condense over the thimble, and extract the compounds. This process is repeated automatically.
-
Maceration: Soak the powdered material in the chosen solvent in a sealed flask at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.
-
-
Solvent Removal: After extraction, filter the mixture and concentrate the filtrate using a rotary evaporator to obtain a crude extract.
-
Purification by Column Chromatography:
-
Pack a chromatography column with a suitable stationary phase (e.g., silica gel).
-
Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column.
-
Elute the column with a gradient of solvents of increasing polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing this compound.
-
-
Final Purification: Combine the fractions containing the target compound and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity and identity of the isolated this compound using GC-MS and compare the mass spectrum with a reference standard.
Workflow for Solvent Extraction and Purification
Caption: Workflow for Solvent Extraction and Purification of this compound.
Conclusion
This compound is a naturally occurring ester found in a variety of fruits and plants, contributing to their characteristic aromas. While its natural sources are well-documented, there is a significant gap in the scientific literature regarding the quantitative concentration of this compound in these sources. The isolation of this compound from natural matrices can be effectively achieved through standard phytochemical techniques such as steam distillation and solvent extraction, followed by chromatographic purification. The protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists aiming to isolate and study this and other similar volatile esters from natural origins. Further research is warranted to quantify the abundance of this compound in its natural hosts, which would be valuable for the flavor, fragrance, and food science industries.
References
- 1. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 2. Analysis of volatile compounds of taperebá (Spondias mombin L.) and cajá (Spondias mombin L.) by simultaneous distillation and extraction (SDE) and solid phase microextraction (SPME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Antioxidant Activity of Five Phenol-Rich Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Data of Benzyl Butyrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for benzyl butyrate (C₁₁H₁₄O₂), a common fragrance and flavor ingredient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This information is crucial for the identification, quantification, and structural elucidation of this compound in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound shows distinct signals corresponding to the protons in the benzyl and butyrate moieties of the molecule.
Table 1: ¹H NMR Chemical Shift Assignments for this compound [2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.09 | m | 5H | Ar-H (Phenyl group) |
| 5.11 | s | 2H | -O-CH₂ -Ph |
| 2.31 | t | 2H | -C(=O)-CH₂ -CH₂-CH₃ |
| 1.66 | sextet | 2H | -C(=O)-CH₂-CH₂ -CH₃ |
| 0.94 | t | 3H | -C(=O)-CH₂-CH₂-CH₃ |
m = multiplet, s = singlet, t = triplet
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound [3][4]
| Chemical Shift (ppm) | Assignment |
| 173.2 | C =O (Ester carbonyl) |
| 136.1 | Ar-C (Quaternary) |
| 128.5 | Ar-C H |
| 128.2 | Ar-C H |
| 128.0 | Ar-C H |
| 66.2 | -O-C H₂-Ph |
| 36.2 | -C(=O)-C H₂-CH₂-CH₃ |
| 18.4 | -C(=O)-CH₂-C H₂-CH₃ |
| 13.7 | -C(=O)-CH₂-CH₂-C H₃ |
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring high-quality NMR spectra of this compound.
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry NMR tube.[5]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.[1]
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay: 8-10 seconds to ensure full relaxation for quantitative analysis.[1]
-
Number of Scans: 8-16 scans are typically sufficient.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse experiment.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-1024 scans or more may be necessary due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester functional group and the aromatic ring.
IR Spectroscopic Data
Table 3: IR Absorption Bands and Functional Group Assignments for this compound [6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2960, ~2870 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1450 | Medium | C=C stretch (aromatic ring) |
| ~1250, ~1100 | Strong | C-O stretch (ester) |
| ~750, ~700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples.
Instrumentation and Sample Analysis:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.[8]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a single drop of this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition:
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common ionization technique for volatile compounds like this compound.
Mass Spectrometric Data
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 178 | ~20 | [M]⁺ (Molecular Ion) |
| 108 | ~100 | [C₇H₈O]⁺ |
| 91 | ~90 | [C₇H₇]⁺ (Tropylium ion) |
| 71 | ~30 | [C₄H₇O]⁺ |
| 43 | ~35 | [C₃H₇]⁺ |
Fragmentation Analysis
The fragmentation of this compound under electron ionization conditions can be rationalized as follows:
-
m/z 108: This prominent peak likely arises from a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the butyrate chain to the carbonyl oxygen, followed by the cleavage of the benzylic C-O bond.
-
m/z 91: This is the characteristic tropylium ion, formed by the cleavage of the C-O bond and subsequent rearrangement of the benzyl cation. This is a very common fragment for benzyl-containing compounds.
-
m/z 71: This fragment corresponds to the butyryl cation, [CH₃CH₂CH₂C=O]⁺, formed by the cleavage of the ester bond.
-
m/z 43: This peak can be attributed to the propyl cation, [CH₃CH₂CH₂]⁺, resulting from the loss of CO from the butyryl cation.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile esters.[9]
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation and Data Acquisition:
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector, typically operated at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.[10]
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound, from sample preparation to data interpretation and structural confirmation.
Caption: Spectroscopic Analysis Workflow.
References
- 1. pubs.sciepub.com [pubs.sciepub.com]
- 2. This compound(103-37-7) 1H NMR [m.chemicalbook.com]
- 3. This compound(103-37-7) 13C NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound(103-37-7) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. benchchem.com [benchchem.com]
- 10. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Safety Profile of Benzyl Butyrate: A Toxicological and Dermatological Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzyl butyrate, a fruity-scented ester, is a common ingredient in fragrances, flavorings, and cosmetics. This widespread use necessitates a thorough understanding of its toxicological and dermatological properties to ensure consumer and occupational safety. This technical guide provides a comprehensive review of the available safety data on this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying metabolic and signaling pathways.
Toxicological Profile
The toxicological assessment of this compound encompasses acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity. The data consistently indicates a low order of acute toxicity and a lack of significant local dermal effects.
Acute Toxicity
The acute toxicity of this compound has been evaluated via oral and dermal routes. The median lethal dose (LD50) provides a quantitative measure of a substance's short-term poisoning potential.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (male/female) | Oral | 2330 mg/kg bw | [1][2][3] |
| LD50 | Rabbit | Dermal | > 5000 mg/kg bw | [1][3][4] |
Dermatological Effects
Skin Irritation: Multiple safety data sheets and toxicological reviews indicate that this compound is not considered to be a skin irritant.[5] In studies following the OECD Guideline 404 for Acute Dermal Irritation/Corrosion, the application of this compound to the skin of rabbits did not produce significant erythema or edema.
Eye Irritation: The available data suggests that this compound is not an eye irritant.[5]
Genotoxicity
The genotoxic potential of this compound has been evaluated, often in conjunction with data from its structural analog, benzyl acetate. The consensus from these assessments is that this compound is not genotoxic.[6][7] Key assays used to determine genotoxicity include the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay.
Experimental Protocols
To ensure the reliability and reproducibility of toxicological data, standardized experimental protocols are employed. The following sections detail the methodologies for the key dermatological and genotoxicity assays.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
Skin Sensitization: Local Lymph Node Assay (OECD Guideline 429)
The LLNA is the preferred method for assessing the skin sensitization potential of a substance. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application.
Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses strains of Salmonella typhimurium that are mutated to require histidine for growth. The assay assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Genotoxicity: In Vitro Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
Metabolic and Signaling Pathways
The biological effects of this compound are intrinsically linked to its metabolism. It is anticipated that this compound is rapidly hydrolyzed in the body by esterases into its constituent molecules: benzyl alcohol and butyric acid. The subsequent metabolic pathways of these two molecules are well-characterized.
Metabolic Pathway of this compound
References
- 1. Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advancements and comprehensive analyses of butyric acid in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Facets of Benzyl Butyrate: A Technical Guide to its Antimicrobial and Immunomodulatory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl butyrate, an ester of butyric acid and benzyl alcohol, is a compound of growing interest in the fields of pharmacology and therapeutics. While its parent compound, butyrate, is extensively studied for its profound effects on gut health, immunity, and as an anti-cancer agent, this compound remains a less-explored molecule. This technical guide provides an in-depth overview of the known and potential antimicrobial and immunomodulatory effects of this compound, drawing from the extensive research on butyrate and the available data on its benzyl ester derivative. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting the therapeutic potential and areas for future investigation of this compound.
Antimicrobial Effects of this compound
While specific quantitative data on the antimicrobial activity of this compound is limited, the well-documented antimicrobial properties of butyrate provide a strong basis for its potential efficacy.
Direct Antimicrobial Action
Butyrate exerts direct antimicrobial effects against a range of pathogenic bacteria. Studies on butanoic acid have demonstrated its ability to inactivate various Gram-positive and Gram-negative bacteria, including strains of Acinetobacter baumannii, Bacillus, Escherichia coli, and Staphylococcus.[1] The primary mechanism of this action is believed to be the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[1] Given that this compound is an ester of butyric acid, it is plausible that it may exhibit similar direct antimicrobial properties, although its efficacy may be influenced by its different chemical structure and lipophilicity.
Indirect Antimicrobial Action via Host Defense Peptide (HDP) Induction
Butyrate and its analogs are known to stimulate the expression of host defense peptides (HDPs), which are crucial components of the innate immune system. However, in a comparative study, this compound was found to be significantly weaker than sodium butyrate and glyceryl tributyrate in stimulating HDP expression in porcine IPEC-J2 cells.[2] This suggests that while it may contribute to this aspect of innate immunity, its potency is less than that of other butyrate forms.
Table 1: Comparative Efficacy of Butyrate Analogs on Host Defense Peptide (HDP) Expression
| Compound | Relative Efficacy in Stimulating Porcine HDPs |
| Sodium Butyrate | Strong |
| Glyceryl Tributyrate | Comparable to Sodium Butyrate |
| This compound | Significantly Weaker |
| Trans-cinnamyl Butyrate | Significantly Weaker |
Source: Du et al., 2021.[2]
Immunomodulatory Effects of this compound
The immunomodulatory properties of butyrate are extensively documented and are primarily attributed to its function as a histone deacetylase (HDAC) inhibitor.[3] This inhibition leads to changes in gene expression that can profoundly impact immune cell function and cytokine production. This compound, as a derivative of butyric acid, is anticipated to share these immunomodulatory capabilities.
Modulation of Cytokine Production
Butyrate has been shown to modulate the release of various cytokines, often in a concentration-dependent manner. It generally exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines while in some contexts, it can enhance the production of anti-inflammatory or regulatory cytokines.
Table 2: Effects of Butyrate on Cytokine Release from in vitro Stimulated Human Blood
| Cytokine | Effect of Butyrate | Effective Concentration |
| TNF-α | Significant Decrease | 0.0625 - 2 mM |
| IFN-γ | Significant Decrease | 0.0625 - 2 mM |
| IL-12 | Significant Decrease | 0.0625 - 2 mM |
| IL-6 | No Alteration | 0.0625 - 2 mM |
| IL-5 | Significant Reduction | ≥ 0.25 mM |
| IL-10 | Significant Reduction | ≥ 0.25 mM |
| IL-13 | Significant Reduction | ≥ 0.25 mM |
Source: Di Sabatino et al., 2005.[4]
In other studies, butyrate has been observed to enhance the production of IL-23 while inhibiting IL-12 in stimulated dendritic cells.[5] It has also been shown to increase the expression of anti-inflammatory cytokines like IL-10 and TGF-β.[6] While direct quantitative data for this compound is not yet available, it is reasonable to hypothesize that it will influence cytokine production in a similar, though potentially quantitatively different, manner.
Signaling Pathways
The immunomodulatory effects of butyrate are mediated through several key signaling pathways:
-
NF-κB Pathway: Butyrate is a known inhibitor of the NF-κB signaling pathway, a central regulator of inflammation. By preventing the activation and nuclear translocation of NF-κB, butyrate can suppress the expression of pro-inflammatory genes.[7][8]
-
MAPK Pathway: Butyrate can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK, JNK, and p38, which are involved in cellular responses to a variety of stimuli and play a role in inflammation and apoptosis.[9][10][11][12]
-
G-Protein Coupled Receptors (GPCRs): Butyrate can act as a ligand for several GPCRs, including GPR41, GPR43, and GPR109a, which are expressed on immune and intestinal epithelial cells and are involved in mediating its anti-inflammatory effects.[3]
It is highly probable that this compound also exerts its immunomodulatory effects through these critical signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the antimicrobial and immunomodulatory properties of compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is the lowest concentration that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium for the test microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., to a 0.5 McFarland standard).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include positive (microorganism in medium without the compound) and negative (medium only) controls.
-
Incubation: Incubate the plate under optimal growth conditions for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading of Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
Cytokine Release Assay
This assay measures the production of cytokines by immune cells in response to a stimulus in the presence or absence of the test compound.
Protocol:
-
Cell Culture: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a specific immune cell line) in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of this compound.
-
Stimulation: Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., lipopolysaccharide - LPS). Include unstimulated and vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., immune cells or intestinal epithelial cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
Conclusion and Future Directions
This compound holds promise as a molecule with potential antimicrobial and immunomodulatory activities, largely inferred from the extensive research on its parent compound, butyric acid. The available evidence suggests that while it may be a weaker inducer of host defense peptides compared to other butyrate forms, its role as an HDAC inhibitor likely confers significant immunomodulatory capabilities.
Future research should focus on generating specific quantitative data for this compound. Key areas of investigation include:
-
Comprehensive Antimicrobial Susceptibility Testing: Determining the MIC values of this compound against a broad panel of pathogenic bacteria and fungi.
-
Quantitative Immunomodulatory Profiling: Detailed analysis of the concentration-dependent effects of this compound on the production of a wide range of pro- and anti-inflammatory cytokines in various immune cell types.
-
Mechanism of Action Studies: Elucidating the specific interactions of this compound with key signaling pathways such as NF-κB and MAPK, and its activity at G-protein coupled receptors.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of infection and inflammation.
A deeper understanding of the unique pharmacological profile of this compound will be crucial for its potential development as a novel therapeutic agent. This guide serves as a starting point for stimulating further research into this promising compound.
References
- 1. Butyrate and tributyrin reduce LPS-induced inflammatory cytokine production from human visceral fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A literature survey on antimicrobial and immune-modulatory effects of butyrate revealing non-antibiotic approaches to tackle bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate strongly inhibits in vitro stimulated release of cytokines in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Butyrate Regulates the Expression of Inflammatory and Chemotactic Cytokines In Human Acute Leukemic Cells During Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of NF-κB pathway in cancer therapy by sodium butyrate and Isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The luminal short-chain fatty acid butyrate modulates NF-kappaB activity in a human colonic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrate promotes C2C12 myoblast proliferation by activating ERK/MAPK pathway - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 10. Butyrate induces cell apoptosis through activation of JNK MAP kinase pathway in human colon cancer RKO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. p38 MAPK signaling pathway is involved in butyrate-induced vitamin D receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Benzyl Butyrate in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl butyrate, a benzoate ester recognized for its fruity aroma and application in the fragrance and flavor industries, possesses a multifaceted mechanism of action in biological systems largely attributable to its hydrolysis into benzyl alcohol and butyric acid. This technical guide delineates the current understanding of this compound's biological activities, focusing on the well-documented molecular mechanisms of its primary metabolite, butyric acid. It will cover butyric acid's role as a histone deacetylase (HDAC) inhibitor, a signaling molecule for G-protein coupled receptors (GPCRs), and its subsequent effects on cancer progression and inflammation. The biological activities of benzyl alcohol will also be discussed. This guide provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.
Introduction
This compound is an organic ester formed from benzyl alcohol and butyric acid. While its use in non-pharmaceutical applications is well-established, its biological effects are of increasing interest to the scientific community. The central hypothesis regarding its mechanism of action is its rapid hydrolysis by esterases in biological systems, releasing benzyl alcohol and butyric acid. Consequently, the observed biological effects are predominantly those of its constituent molecules. This guide will, therefore, focus on the distinct and overlapping mechanisms of these two metabolites.
Proposed Mechanism of Action: Hydrolysis of this compound
The initial and most critical step in the biological action of this compound is its enzymatic hydrolysis. Carboxylesterases, ubiquitous enzymes in the body, are responsible for cleaving the ester bond, yielding benzyl alcohol and butyric acid.
The Central Role of Butyric Acid
Butyric acid, a short-chain fatty acid (SCFA), is a well-researched molecule with potent biological activities, particularly in the gut. Its mechanisms are multifaceted and include epigenetic regulation and receptor-mediated signaling.
Histone Deacetylase (HDAC) Inhibition
Butyrate is a potent inhibitor of histone deacetylases (HDACs), enzymes that remove acetyl groups from histones. By inhibiting HDACs, butyrate promotes a more open chromatin structure, leading to the transcription of genes that are often silenced in cancer cells, such as those involved in cell cycle arrest, apoptosis, and differentiation.[1][2]
G-Protein Coupled Receptor (GPCR) Activation
Butyrate acts as a ligand for several G-protein coupled receptors, including GPR41, GPR43, and GPR109A. Activation of these receptors on various cell types, including intestinal epithelial cells and immune cells, triggers downstream signaling cascades that influence inflammation, metabolism, and gut homeostasis.
Anti-Inflammatory Effects
A key consequence of both HDAC inhibition and GPCR activation by butyrate is the suppression of inflammatory pathways. Butyrate has been shown to inhibit the activation of the master inflammatory transcription factor, NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.[1]
Anti-Cancer Effects
The anti-cancer properties of butyrate are a result of its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, largely through its action as an HDAC inhibitor.[1][3] Studies have shown that butyrate can inhibit the growth of various cancer cell lines.[4]
The Role of Benzyl Alcohol
Benzyl alcohol, the other hydrolysis product of this compound, also exhibits biological activity, although it is generally less potent than butyric acid in the context of anti-cancer and anti-inflammatory effects.
Membrane Fluidity and Ion Channel Modulation
Benzyl alcohol is known to increase the fluidity of cell membranes by partitioning into the lipid bilayer.[5] This can affect the function of membrane-embedded proteins, including ion channels. It has been shown to block sodium channels in a voltage-dependent manner and modify the properties of acetylcholine receptor channels.[6][7]
Antimicrobial and Preservative Action
Benzyl alcohol is widely used as a preservative in pharmaceutical formulations due to its bacteriostatic and antifungal properties.[8][9] Its mechanism of antimicrobial action involves the disruption of microbial cell membranes.[9][10]
Metabolism and Toxicity
In healthy individuals, benzyl alcohol is rapidly oxidized to benzoic acid, which is then conjugated with glycine in the liver to form hippuric acid and excreted in the urine.[11] However, at very high concentrations, it can lead to toxic effects such as respiratory failure and hypotension.[11] Neonates have a limited capacity to metabolize benzyl alcohol, which can lead to a condition known as "gasping syndrome".[12][13]
Quantitative Data
The following tables summarize key quantitative data for this compound and its metabolites.
Table 1: Toxicity Data
| Compound | Test | Species | Route | Value | Reference |
| This compound | LD50 | Rat | Oral | 2330 mg/kg | [14] |
| This compound | LD50 | Rabbit | Dermal | > 5000 mg/kg | [14][15] |
| Benzyl Alcohol | LD50 | Rat | Oral | 1230 - 1610 mg/kg | [1][16] |
| Benzyl Alcohol | LD50 | Rabbit | Dermal | 2000 mg/kg | [1] |
| Benzyl Alcohol | LC50 | Rat | Inhalation | > 4178 mg/m³ (4h) |
Table 2: In Vitro Efficacy of Butyrate in Colon Cancer Cell Lines
| Cell Line | Time (h) | IC50 (mM) | Reference |
| HCT116 | 24 | 1.14 | [4] |
| HCT116 | 48 | 0.83 | [4] |
| HCT116 | 72 | 0.86 | [4] |
| HT-29 | 48 | 2.42 | [4] |
| HT-29 | 72 | 2.15 | [4] |
| Caco-2 | 72 | 2.15 | [4] |
| HCT116 (Tributyrin) | 24 | 4.94 | [17] |
| HCT116 (Indole-3-butyric acid) | 24 | 6.28 | [17] |
Experimental Protocols
The following are outlines of key experimental protocols relevant to the study of this compound and its metabolites.
In Vitro Ester Hydrolysis Assay
This assay determines the rate at which this compound is hydrolyzed in a biological matrix.
-
Preparation of Biological Matrix: Prepare a homogenate or S9 fraction from liver or intestinal tissue, or use purified esterase enzymes.
-
Reaction Mixture: Incubate this compound at a known concentration with the biological matrix in a suitable buffer at 37°C.
-
Time-Course Sampling: At various time points, stop the reaction (e.g., by adding a solvent or acid).
-
Quantification: Analyze the samples using HPLC or GC-MS to measure the decrease in this compound and the increase in benzyl alcohol and butyric acid over time.
-
Data Analysis: Calculate the rate of hydrolysis.
Histone Deacetylase (HDAC) Activity Assay
This assay measures the ability of butyrate to inhibit HDAC activity.
-
Source of HDACs: Use nuclear extracts from cells or purified HDAC enzymes.
-
Assay Principle: A fluorogenic or colorimetric HDAC substrate is used. In the presence of HDACs, the acetyl group is removed, and a subsequent developer enzyme releases a fluorescent or colored product.
-
Procedure:
-
Incubate the HDAC source with the substrate in the presence and absence of varying concentrations of butyrate.
-
Add the developer solution.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of HDAC activity and determine the IC50 value for butyrate.[18][19][20]
Apoptosis Assay via Annexin V Staining and Flow Cytometry
This method quantifies the induction of apoptosis in cancer cells treated with butyrate.
-
Cell Culture and Treatment: Culture cancer cells and treat them with varying concentrations of butyrate for a specified duration.
-
Cell Staining:
-
Harvest the cells (both adherent and floating).
-
Wash the cells with a binding buffer.
-
Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters necrotic cells with compromised membranes).[21]
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Conclusion
The biological mechanism of action of this compound is primarily driven by its hydrolysis into benzyl alcohol and butyric acid. Butyric acid, in particular, exerts potent effects through HDAC inhibition and GPCR activation, leading to significant anti-inflammatory and anti-cancer activities. Benzyl alcohol contributes to the overall biological profile through its effects on cell membranes and ion channels. This guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic potential of this compound and its metabolites. Future research should focus on the in vivo pharmacokinetics of this compound to better understand the tissue-specific concentrations of its active metabolites and to investigate any potential biological activities of the intact ester.
References
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent [mdpi.com]
- 5. KIT - Botanisches Institut - Nick-Labor Das sind wir - intern - Toolbox: Molecules - Inhibitors - Plasma membrane - Benzyl alcohol [jkip.kit.edu]
- 6. Voltage-dependent blockade of normal and mutant muscle sodium channels by benzylalcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholine receptor channel properties are modified by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemcomplex.com [chemcomplex.com]
- 9. What is Benzyl Alcohol used for? [synapse.patsnap.com]
- 10. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 11. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 12. Neonatal Deaths Associated With Use Of Benzyl Alcohol -- United States [cdc.gov]
- 13. What are the side effects of Benzyl Alcohol? [synapse.patsnap.com]
- 14. This compound | 103-37-7 [chemicalbook.com]
- 15. This compound, 103-37-7 [thegoodscentscompany.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.bio-techne.com [resources.bio-techne.com]
- 20. abcam.cn [abcam.cn]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Benzyl Butyrate
This technical guide provides a comprehensive overview of the solubility of this compound in various solvent systems. This information is critical for professionals in research, science, and drug development who utilize this compound in formulations, synthesis, and analytical applications.
Physicochemical Properties of this compound
This compound (phenylmethyl butanoate) is a carboxylic ester characterized by a fruity, plum-like odor.[1][2] It is found naturally in fruits such as papaya.[1][3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Appearance | Colorless clear liquid | [1][4] |
| Boiling Point | 238-240 °C | [1][3][4] |
| Melting Point | 21 °C | [3] |
| Density | 1.005-1.012 g/mL at 25 °C | [1][3] |
| Refractive Index | 1.490-1.500 at 20 °C | [3][4] |
| Water Solubility | 136 mg/L (at 25 °C) | [1][5] |
| LogP | 2.95 - 3.127 | [6][7] |
Solubility Profile of this compound
The solubility of a compound is a fundamental property that influences its behavior in various applications. This compound is generally characterized as being insoluble in water, glycols, and glycerol, while being soluble in organic solvents and oils.[3][8] It is miscible with ethanol at room temperature.[3][8]
Qualitative Solubility
The principle of "like dissolves like" is a key determinant of solubility. This compound, being a relatively nonpolar ester, exhibits good solubility in nonpolar and moderately polar organic solvents. Its insolubility in polar solvents like water is attributed to its inability to form strong hydrogen bonds with water molecules.
Quantitative Solubility Data
The following table summarizes the quantitative solubility of this compound in various organic solvents at 25 °C.
Table 2: Quantitative Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solubility (g/L) |
| Acetone | 2420.26 |
| Acetonitrile | 2326.62 |
| Benzyl alcohol | 568.8 |
| n-Butanol | 1035.92 |
| 2-Butanone | 1417.34 |
| Cyclohexanol | 671.44 |
| 1,2-Dichlorobenzene | 831.62 |
| Dimethylformamide (DMF) | 2459.82 |
| 1,4-Dioxane | 1822.23 |
| Dipropyl ether | 412.55 |
| Ethanol | 1736.77 |
| Ethyl acetate | 1529.86 |
| 2-Ethylhexanol | 363.3 |
| Isobutanol | 833.18 |
| Isopropanol | 939.97 |
| Methanol | 2442.81 |
| Methyl acetate | 1171.61 |
| n-Nonanol | 247.91 |
| n-Pentane | Not Specified |
| 2-Pentanol | 595.26 |
| n-Propanol | 1101.7 |
| Tetrahydrofuran (THF) | 1377.31 |
| Toluene | 412.38 |
| Trichloroethylene | 4054.64 |
| Water | 0.98 |
Data sourced from Scent.vn[8]
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors, primarily related to the properties of the solvent and the surrounding environment.
Caption: Key factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9][10][11]
Principle
An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected Solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Experimental Workflow
Caption: A generalized workflow for determining the solubility of this compound.
Detailed Procedure
-
Preparation : Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solute is essential to ensure saturation.
-
Equilibration : Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to reach equilibrium. It is advisable to determine the required equilibration time by sampling at different time points in a preliminary experiment.
-
Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.
-
Sampling and Filtration : Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, the sample can be filtered through a chemically inert syringe filter (e.g., PTFE).
-
Quantification : Dilute the sample with the solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Data Reporting : Calculate the solubility based on the concentration of the saturated solution and any dilution factors. The results are typically reported in mg/mL or g/L. The experiment should be performed in triplicate to ensure accuracy and reproducibility.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in various solvent systems. The quantitative data presented in the tables, along with the experimental protocol, offer valuable resources for researchers, scientists, and drug development professionals. A thorough understanding of the solubility characteristics of this compound is essential for its effective application in formulation, manufacturing, and research.
References
- 1. Cas 103-37-7,this compound | lookchem [lookchem.com]
- 2. This compound | 103-37-7 [chemicalbook.com]
- 3. This compound | C11H14O2 | CID 7650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbull.com [chemicalbull.com]
- 5. This compound, 103-37-7 [thegoodscentscompany.com]
- 6. This compound CAS#: 103-37-7 [m.chemicalbook.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. scent.vn [scent.vn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
In-depth Technical Guide on the Thermal Degradation Profile of Benzyl Butyrate
Researchers, scientists, and drug development professionals often require a thorough understanding of the thermal stability and degradation pathways of chemical compounds. This technical guide aims to provide a comprehensive overview of the thermal degradation profile of benzyl butyrate. However, a thorough review of available scientific literature reveals a significant gap in research specifically investigating the thermal degradation of this compound.
This guide will, therefore, address the topic by first presenting the known physical and chemical properties of this compound. It will then extrapolate potential degradation pathways based on the thermal behavior of structurally related compounds. Finally, it will outline the necessary experimental protocols that would be required to generate a complete thermal degradation profile for this compound.
Physicochemical Properties of this compound
A solid understanding of the fundamental properties of this compound is essential before considering its thermal behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [7] |
| Molecular Weight | 178.23 g/mol | [7] |
| Appearance | Clear, colorless liquid | [7] |
| Boiling Point | 238 - 240 °C | [7] |
| Density | 1.01 g/mL (at 25 °C) | [7] |
| Synonyms | Benzyl butanoate, Butyric acid benzyl ester | [7] |
Postulated Thermal Degradation Pathways
In the absence of direct experimental data for this compound, we can hypothesize potential degradation mechanisms by examining the thermal decomposition of its constituent parts: the benzyl group and the butyrate ester functional group.
The primary degradation pathway for esters at elevated temperatures is typically β-hydride elimination, if a β-hydrogen is available on the alkyl portion of the ester. In the case of this compound, the benzyl group lacks a β-hydrogen, suggesting that this common pathway is unlikely.
Therefore, the most probable degradation mechanism would involve homolytic cleavage of the ester bond. This would lead to the formation of a benzyl radical and a butyryloxy radical.
DOT Script for Postulated Initial Degradation Step
Caption: Postulated initial homolytic cleavage of this compound upon heating.
Following this initial step, the resulting radicals would undergo further reactions:
-
Benzyl Radical: The thermal decomposition of benzyl radicals has been studied and is known to be complex, potentially leading to the formation of various aromatic hydrocarbons.[8]
-
Butyryloxy Radical: This radical can undergo decarboxylation to form a propyl radical and carbon dioxide. The propyl radical can then participate in a variety of subsequent reactions, including disproportionation and combination.
DOT Script for Secondary Degradation Pathways
Caption: Potential secondary reactions of the initial radical fragments.
Recommended Experimental Protocols for Determining the Thermal Degradation Profile
To rigorously determine the thermal degradation profile of this compound, a series of well-defined experiments would be necessary.
3.1. Thermogravimetric Analysis (TGA)
This would be the primary technique to determine the onset temperature of decomposition and the overall mass loss profile as a function of temperature.
-
Apparatus: A high-resolution thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of high-purity this compound would be placed in an inert crucible (e.g., alumina).
-
Methodology:
-
The sample would be heated from ambient temperature to a temperature above its expected decomposition point (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
The experiment would be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
The mass of the sample would be continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) would be analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates, and the final residual mass.
-
3.2. Differential Scanning Calorimetry (DSC)
DSC would be used to determine the thermal transitions, including the boiling point and any endothermic or exothermic events associated with decomposition.
-
Apparatus: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) would be hermetically sealed in an aluminum pan.
-
Methodology:
-
The sample would be heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
The heat flow to or from the sample relative to a reference pan would be measured as a function of temperature.
-
The resulting DSC thermogram would reveal the boiling point and any endothermic or exothermic peaks corresponding to decomposition events.
-
3.3. Evolved Gas Analysis (EGA)
To identify the degradation products, the gases evolved during TGA can be analyzed in real-time using techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).
-
Apparatus: A TGA instrument coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).
-
Methodology:
-
A TGA experiment would be performed as described in section 3.1.
-
The evolved gases from the TGA furnace would be transferred via a heated transfer line to the MS or FTIR for analysis.
-
The mass spectra or infrared spectra of the evolved gases would be recorded as a function of temperature, allowing for the identification of the degradation products.
-
3.4. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This technique provides a more detailed separation and identification of the volatile and semi-volatile degradation products.
-
Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.
-
Methodology:
-
A small amount of this compound would be placed in the pyrolyzer.
-
The sample would be rapidly heated to a specific decomposition temperature (determined from TGA) and held for a short period.
-
The resulting pyrolysis products would be swept into the GC for separation and then into the MS for identification based on their mass spectra and fragmentation patterns.
-
DOT Script for Experimental Workflow
Caption: Proposed experimental workflow for characterizing the thermal degradation of this compound.
Conclusion
While a specific thermal degradation profile for this compound is not currently available in the scientific literature, this guide has provided a framework for understanding its potential behavior and the experimental steps required for a comprehensive analysis. Based on the chemical structure of this compound, the primary degradation mechanism is likely to be homolytic cleavage of the ester bond, leading to the formation of benzyl and butyryloxy radicals, which then undergo further reactions. The outlined experimental protocols, including TGA, DSC, and EGA techniques, would provide the necessary quantitative data to fully characterize the thermal degradation profile of this compound. This information would be invaluable for researchers, scientists, and drug development professionals in ensuring the stability and safety of products containing this compound.
References
- 1. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound – Premium Aroma Chemical For Fruity Flavors & Fragrance Applications [chemicalbull.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. This compound esterification mediated by immobilized lipases: Evaluation of batch and fed-batch reactors to overcome … [ouci.dntb.gov.ua]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Olfactory and Gustatory Properties of Benzyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl butyrate (phenylmethyl butanoate) is a naturally occurring ester found in a variety of fruits and plants, including papaya, black tea, and cherimoya.[1] It is widely utilized in the flavor and fragrance industries for its characteristic sweet, fruity, and floral aroma and taste. This technical guide provides an in-depth analysis of the olfactory and gustatory properties of this compound, including its sensory profile, physicochemical characteristics, and the underlying biological mechanisms of its perception. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with flavor and fragrance compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application and analysis.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 103-37-7 |
| Appearance | Clear, colorless liquid |
| Boiling Point | 240 °C |
| Density | 1.009 g/mL at 25 °C |
| Refractive Index | n20/D 1.494 |
| Solubility | Insoluble in water; soluble in organic solvents and oils |
Olfactory Properties
The olfactory profile of this compound is complex, characterized by a dominant fruity aroma with distinct floral and sweet undertones.
Odor Profile
-
Secondary Notes: Plum, pear, pineapple, apricot, apple, tropical[2][3][4]
-
Tertiary Notes: Floral, jasmine-like[2]
Odor Threshold
Gustatory Properties
This compound imparts a sweet and fruity taste, making it a valuable component in flavor formulations.
Taste Profile
Taste Threshold
The taste characteristics of this compound are noticeable at a concentration of 30 ppm, where it is described as sweet, aromatic, and powdery with a vanillin-like nuance.[1] In flavor compositions, its concentration can be as low as 10 ppm.
Experimental Protocols for Sensory Analysis
The characterization of the olfactory and gustatory properties of this compound relies on a combination of sensory panel evaluations and instrumental analysis.
Sensory Panel Evaluation
A trained sensory panel is crucial for defining the nuanced aroma and flavor profile of this compound.
Methodology:
-
Panelist Selection and Training: Panelists are selected based on their sensory acuity and trained to identify and quantify specific aroma and flavor attributes associated with fruity esters. Reference standards for descriptors like "fruity," "sweet," "floral," "plum," and "pear" are used for calibration.
-
Evaluation Procedure:
-
Free Sorting Task: Panelists are presented with samples of this compound at various concentrations and asked to group them based on perceived similarities in aroma and taste. They then provide descriptors for each group.[5]
-
Descriptive Analysis: Using a structured scoresheet with predefined attributes (e.g., fruity intensity, sweetness, floral notes), panelists rate the intensity of each attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").[5]
-
-
Data Analysis: The data from the sensory panel is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes.
Gas Chromatography-Olfactometry (GC-O)
GC-O is an instrumental technique that combines gas chromatography with human olfaction to identify aroma-active compounds.
Methodology:
-
Sample Introduction: A diluted solution of this compound is injected into the gas chromatograph.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., DB-5 or Carbowax).
-
Detection: The effluent from the column is split between a mass spectrometer (for chemical identification) and a sniffing port.
-
Olfactory Analysis: A trained analyst at the sniffing port records the odor description and intensity of each eluting compound.
Signaling Pathways of Perception
The perception of this compound's aroma and taste is initiated by its interaction with specific receptors in the olfactory and gustatory systems, triggering intracellular signaling cascades.
Olfactory Signaling Pathway
The fruity aroma of esters like this compound is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.
Mechanism:
-
Receptor Binding: this compound binds to a specific OR.
-
G-protein Activation: This binding activates the G-protein Gαolf.
-
Second Messenger Production: Gαolf stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). In some cases, the inositol 1,4,5-trisphosphate (IP3) pathway may also be involved.[6][7][8][9]
-
Ion Channel Opening: cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of Ca²⁺ and Na⁺ ions.
-
Depolarization and Action Potential: The influx of cations depolarizes the neuron, generating an action potential that travels to the olfactory bulb of the brain.
Gustatory Signaling Pathway
The sweet taste of this compound is primarily mediated by the T1R2/T1R3 heterodimeric GPCR, which is the main receptor for sweet tastants.[10][11][12][13][14][15][16][17]
Mechanism:
-
Receptor Binding: this compound binds to the T1R2/T1R3 receptor on taste receptor cells.[11][12][16][17]
-
G-protein Activation: This activates the G-protein gustducin.[13]
-
Second Messenger Production: Gustducin activates phospholipase C-β2 (PLC-β2), which generates IP3 and diacylglycerol (DAG).[10][15]
-
Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, causing a release of intracellular Ca²⁺.[10][15]
-
Ion Channel Activation: The increase in intracellular Ca²⁺ activates the TRPM5 ion channel, leading to an influx of Na⁺ ions.[18][19][20][21]
-
Depolarization and Neurotransmitter Release: The influx of Na⁺ depolarizes the taste cell, triggering the release of ATP, which acts as a neurotransmitter to activate afferent nerve fibers.
Conclusion
This compound is a versatile compound with a rich and complex sensory profile that is highly valued in the flavor and fragrance industries. Its distinct fruity and floral aroma, coupled with a sweet, pear-like taste, makes it a key ingredient in a wide range of products. A comprehensive understanding of its olfactory and gustatory properties, the methodologies for their assessment, and the underlying biological signaling pathways is essential for its effective utilization in research, product development, and various scientific applications. This guide provides a foundational resource for professionals seeking to leverage the unique sensory characteristics of this compound.
References
- 1. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. This compound – Premium Aroma Chemical For Fruity Flavors & Fragrance Applications [chemicalbull.com]
- 4. scent.vn [scent.vn]
- 5. oeno-one.eu [oeno-one.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. cAMP and IP3 signaling pathways in HEK293 cells transfected with canine olfactory receptor genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IP3- and cAMP-induced responses in isolated olfactory receptor neurons from the channel catfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 14. Taste Receptors and the Transduction of Taste Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TAS1R2/TAS1R3 Single-Nucleotide Polymorphisms Affect Sweet Taste Receptor Activation by Sweeteners: The SWEET Project [mdpi.com]
- 17. The Functional Role of the T1R Family of Receptors in Sweet Taste and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structures of TRPM5 channel elucidate mechanisms of activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
- 20. TRPM5 activation depends on a synergistic effect of calcium and PKC phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structures of the TRPM5 channel elucidate mechanisms of activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Benzyl Butyrate via Esterification
Introduction
Benzyl butyrate is an organic ester prized for its pleasant, fruity aroma, reminiscent of plum and pear. This characteristic makes it a valuable compound in the flavor, fragrance, and cosmetic industries. It is also utilized as a plasticizer. This document provides detailed protocols for the laboratory synthesis of this compound through the Fischer esterification of benzyl alcohol and n-butyric acid, as well as an alternative method utilizing phase transfer catalysis. The protocols are designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Reaction Principle: Fischer Esterification
The primary synthesis route is the Fischer esterification, a reaction in which a carboxylic acid (n-butyric acid) and an alcohol (benzyl alcohol) react in the presence of an acid catalyst to form an ester (this compound) and water. The reaction is reversible, and therefore, reaction conditions are optimized to drive the equilibrium towards the product side.
Chemical Equation:
C₄H₈O₂ (n-Butyric Acid) + C₇H₈O (Benzyl Alcohol) ⇌ C₁₁H₁₄O₂ (this compound) + H₂O
Experimental Protocols
Protocol 1: Fischer Esterification using a Heterogeneous Acid Catalyst
This protocol is based on the use of a reusable solid acid catalyst, which simplifies product purification. A polyvinylpolypyrrolidone-supported Brønsted acidic catalyst ([PVPP-BS]HSO₄) has been shown to be highly effective.[1][2]
Materials:
-
n-Butyric acid (80 mmol)
-
Benzyl alcohol (96 mmol)[1]
-
[PVPP-BS]HSO₄ catalyst (8 mass % relative to reactants)[1][2]
-
Toluene (optional, as a water-carrying agent)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Heating mantle with a magnetic stirrer
-
Thermometer or temperature probe
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine n-butyric acid (80 mmol), benzyl alcohol (96 mmol), and the [PVPP-BS]HSO₄ catalyst (8 mass %).[1][2] If using a water-carrying agent, add toluene.
-
Reaction: Heat the mixture to 130°C and maintain this temperature for 4 hours with vigorous stirring.[1][2] Water produced during the reaction will be collected in the Dean-Stark trap.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be removed by simple filtration.[1] The catalyst can be washed with a solvent, dried, and reused.[2]
-
Work-up and Purification:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize any unreacted acid), and finally with brine.[3] Check the aqueous layer with pH paper to ensure it is neutral or slightly basic after the bicarbonate wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (if any) using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain high-purity this compound.[3]
-
Protocol 2: Synthesis using a Homogeneous Acid Catalyst
This protocol employs a soluble acid catalyst like p-toluenesulfonic acid.
Materials:
-
Benzyl alcohol (1 mole)
-
n-Butyric acid (1.2-1.7 moles)[3]
-
p-Toluenesulfonic acid (3.0 wt% of benzyl alcohol)[3]
-
Cyclohexane (0.16-0.2 L per mole of benzyl alcohol)[3]
-
5% Sodium carbonate (Na₂CO₃) solution[3]
-
Deionized water
Procedure:
-
Reaction Setup: Combine benzyl alcohol, n-butyric acid, p-toluenesulfonic acid, and cyclohexane in a reactor.
-
Reaction: Heat the mixture to 98-120°C and stir for 3.0-4.0 hours.[3]
-
Washing: After cooling, wash the reaction mixture with clear water.[3]
-
Neutralization: Neutralize the mixture with a 5% sodium carbonate solution until the pH reaches 8.[3]
-
Final Wash: Perform a final wash with clear water.[3]
-
Solvent Recovery: Recover the cyclohexane via azeotropic distillation.[3]
-
Purification: The resulting crude product can be purified by vacuum distillation to achieve a purity of over 98%.[3]
Protocol 3: Phase Transfer Catalysis Method
An alternative route that avoids strong acids involves the reaction of sodium butyrate with benzyl chloride using a phase transfer catalyst.[4]
Materials:
-
Sodium butyrate (1 mol)
-
Benzyl chloride (1.2-1.5 mol)[4]
-
Toluene[4]
-
Phase transfer catalyst (e.g., triethylamine or tri-n-butylamine, 4.4 g per mole of sodium butyrate)[4]
Procedure:
-
Reaction Setup: In a flask, mix sodium butyrate, benzyl chloride, toluene, and the phase transfer catalyst.[4]
-
Reaction: Heat the mixture to reflux with stirring for 4-8 hours. The reaction progress can be monitored by checking the benzyl chloride content using GC analysis.[4]
-
Work-up: Once the reaction is complete, cool the mixture and filter off the sodium chloride that has formed.[4]
-
Purification: The crude this compound is obtained after atmospheric distillation to recover excess benzyl chloride, the phase transfer catalyst, and toluene. Further purification by vacuum distillation yields the final product.[4]
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis via Esterification
| Catalyst | Molar Ratio (Butyric Acid:Benzyl Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | 1:1.2 | 130 | 4 | 37.5 | [1][2] |
| Sulfuric Acid (H₂SO₄) | 1:1.2 | 130 | 4 | 85.5 | [1] |
| p-Toluenesulfonic Acid (p-CH₃C₆H₄SO₃H) | 1:1.2 | 130 | 4 | 81.9 | [1] |
| [PVPP-BS]HSO₄ | 1:1.2 | 130 | 4 | 96.8 | [1][2] |
| Fe-β zeolite | 1:1.2 | Not specified | 5 | ~60 (conversion) | [5] |
| Ionic Liquid ([HSO₃-pmim]HSO₄) | 1:2 | 115 | 1.5 | 99.4 | [6] |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 240 °C |
| Density | 1.009 g/mL at 25 °C |
Visualizations
Experimental Workflow for Fischer Esterification
Logical Relationship of Purification Steps
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN104892413A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 4. CN109232244A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Butyrate using Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl butyrate is a commercially significant flavor and fragrance compound with a fruity, floral aroma, widely utilized in the food, cosmetic, and pharmaceutical industries.[1][2] Traditionally, its synthesis involves chemical methods that can be energy-intensive and environmentally hazardous.[1] Enzymatic synthesis using lipases presents a green and sustainable alternative, offering high specificity, mild reaction conditions, and reduced energy consumption.[2][3] Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), are highly effective biocatalysts for the esterification of benzyl alcohol and butyric acid to produce this compound.[4][5][6] This document provides detailed protocols and application notes for the lipase-catalyzed synthesis of this compound in both batch and fed-batch reactor systems.
Key Principles
The enzymatic synthesis of this compound is based on the esterification reaction between benzyl alcohol and butyric acid, catalyzed by a lipase enzyme. The reaction can be carried out in various media, including solvent-free systems and supercritical carbon dioxide (Sc-CO2), with the latter showing significantly higher conversion rates.[1] Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective.[2] However, challenges such as enzyme deactivation by butyric acid need to be addressed, which can be mitigated through strategies like fed-batch reactors.[4][5]
Experimental Data
Table 1: Comparison of Different Lipases for this compound Synthesis
| Lipase Source | Immobilization Support | Reaction System | Conversion Rate (%) | Reference |
| Candida antarctica B (Novozym 435) | Acrylic Resin | Solvent-Free | 80 | [5][6] |
| Candida antarctica B (NS 88011) | Low-cost non-commercial material | Solvent-Free | 46 | [5][6] |
| Steapsin | - | Supercritical CO2 | 99 | [1] |
| Thermomyces lanuginosus (Lipozyme TL-IM) | - | Solvent-Free | Low | [6] |
| Rhizomucor miehei (Lipozyme RM-IM) | - | Solvent-Free | Low | [6] |
Table 2: Influence of Reaction Conditions on this compound Synthesis using Novozym 435
| Parameter | Condition | Conversion Rate (%) | Reference |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 | 80 | [4][5][6] |
| Temperature | 65 °C | 52 | [6] |
| Reaction Time | 24 hours | 52 | [6] |
| Enzyme Concentration | 10 wt% | 52 | [6] |
| Reactor Type | Fed-batch | Activity preserved over many cycles | [4][5] |
Experimental Protocols
Protocol 1: Batch Synthesis of this compound in a Solvent-Free System
This protocol is based on the methodology described by Meneses et al. (2019).[4][6]
Materials:
-
Benzyl alcohol
-
Butyric acid
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (for water removal)
-
Acetone (for washing)
-
Reaction vessel (e.g., 2 mL tube reactors or glass-jacketed reactor)
-
Shaker or magnetic stirrer
-
Incubator or water bath
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup:
-
To a 2 mL tube reactor, add 3.5 mmol of benzyl alcohol and 3.5 mmol of butyric acid (molar ratio 1:1).
-
Add 10 wt% of immobilized lipase (e.g., Novozym 435) relative to the total substrate weight.
-
Add molecular sieves to adsorb the water produced during the reaction, which helps to shift the equilibrium towards ester formation.
-
-
Incubation:
-
Securely cap the reactor tubes.
-
Place the reactors in a shaker incubator set at 65 °C and 150 rpm.
-
Allow the reaction to proceed for 24 hours.
-
-
Sample Analysis:
-
After 24 hours, take an aliquot of the reaction mixture.
-
Dilute the aliquot appropriately with a suitable solvent (e.g., acetone).
-
Analyze the sample using a gas chromatograph (GC) to determine the concentration of this compound. A pre-prepared calibration curve for this compound should be used for quantification.[6]
-
-
Enzyme Recovery and Reuse:
-
After the reaction, recover the immobilized enzyme by vacuum filtration.
-
Wash the enzyme beads three times with acetone to remove any residual substrates and products.
-
Dry the enzyme at 50 °C for 20 hours before reusing it in a subsequent batch.[6]
-
Protocol 2: Fed-Batch Synthesis of this compound to Overcome Substrate Inhibition
This protocol is a strategy to mitigate the deactivating effect of butyric acid on the lipase.[4][5][6]
Materials:
-
Same as Protocol 1.
-
Glass-jacketed reactor with controlled temperature and stirring.
-
Syringe pump or other controlled addition apparatus.
Procedure:
-
Initial Reactor Setup:
-
In a glass-jacketed reactor, add 35 mmol of benzyl alcohol, the immobilized lipase (e.g., Novozym 435), and molecular sieves.
-
Set the reactor temperature and stirring speed (e.g., 65 °C and 150 rpm).
-
-
Fed-Batch Addition of Butyric Acid:
-
Instead of adding all the butyric acid at once, add it portion-wise over a period of six hours.
-
A total of 35 mmol of butyric acid is added in six equal additions (approximately 5.83 mmol per hour).
-
-
Reaction and Monitoring:
-
Continue the reaction under stirring and controlled temperature.
-
Take aliquots at regular intervals (e.g., 0, 1, 2, 3, 4, 5, 6, 8, 10 hours) for GC analysis to monitor the progress of the reaction.
-
-
Product Purification:
-
After the reaction, dissolve the final product mixture in ethyl acetate.
-
Further purification steps, such as washing and solvent evaporation, can be performed to isolate the this compound.[6]
-
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Comparison of batch and fed-batch reactor strategies.
References
- 1. Improved biocatalytic activity of steapsin lipase in supercritical carbon dioxide medium for the synthesis of this compound: A commercially important flavour compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. editorial.uni-plovdiv.bg [editorial.uni-plovdiv.bg]
- 3. This compound esterification mediated by immobilized lipases: Evaluation of batch and fed-batch reactors to overcome … [ouci.dntb.gov.ua]
- 4. This compound esterification mediated by immobilized lipases: Evaluation of batch and fed-batch reactors to overcome lipase-acid deactivation-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Application Note: Quantification of Benzyl Butyrate using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Benzyl butyrate is an organic ester commonly used as a fragrance and flavoring agent due to its fruity, floral aroma. It is found in various consumer products, including perfumes, cosmetics, and food items. Accurate quantification of this compound is crucial for quality control, regulatory compliance, and research and development in these industries. Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly sensitive and selective method for the determination of this compound in complex matrices. This application note provides a detailed protocol for the quantification of this compound using GC-MS.
Principle
This method utilizes gas chromatography (GC) to separate this compound from other components in a sample matrix based on its volatility and interaction with the stationary phase of the GC column. Following separation, the analyte enters the mass spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for this compound, allowing for highly specific detection and quantification. Quantification is typically achieved by creating a calibration curve using standards of known concentrations and an internal standard to correct for variations in sample preparation and injection.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. A general liquid-liquid extraction (LLE) protocol is described below, which is suitable for many liquid samples.
Materials:
-
This compound standard (≥98% purity)
-
Internal Standard (IS): Benzyl benzoate or a suitable deuterated analog
-
Hexane (or other suitable organic solvent, HPLC grade)
-
Anhydrous sodium sulfate
-
Sample vials (2 mL) with caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.
-
Prepare a stock solution of the internal standard (e.g., benzyl benzoate at 1000 µg/mL) in hexane.
-
Create a series of calibration standards by serially diluting the this compound stock solution and adding a constant concentration of the internal standard to each. A typical calibration range might be 1-100 µg/mL.
-
-
Sample Extraction:
-
For liquid samples, accurately measure a known volume or weight of the sample (e.g., 1 mL or 1 g) into a centrifuge tube.
-
Spike the sample with the internal standard solution to achieve a final concentration equivalent to that in the calibration standards.
-
Add 2 mL of hexane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters that can be adapted and optimized for your specific instrument and application.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometric Detector (e.g., Agilent 7890B GC with 5977B MSD).[1]
-
GC Column: A non-polar or medium-polarity column is recommended. A common choice is a DB-5ms (5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 250 °C.[2]
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[2]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Ion Source Temperature: 230 °C.[2]
-
MS Transfer Line Temperature: 280 °C.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.
-
Mass Range (for initial full scan analysis): m/z 40-350 to identify characteristic ions.
Data Presentation
Table 1: GC-MS SIM Parameters for this compound Quantification
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | ~8.5 | 91 | 108 | 71 |
| Benzyl Benzoate (IS) | ~12.2 | 105 | 77 | 122 |
Note: Retention times are approximate and should be confirmed on your system.
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | This compound Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 15,234 | 148,987 | 0.102 |
| 5 | 76,543 | 150,123 | 0.510 |
| 10 | 151,876 | 149,543 | 1.016 |
| 25 | 380,123 | 151,009 | 2.517 |
| 50 | 755,432 | 150,567 | 5.017 |
| 100 | 1,502,345 | 149,876 | 10.024 |
| Correlation Coefficient (R²) | >0.995 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key factors for accurate GC-MS quantification.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Benzyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
This document outlines a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of benzyl butyrate, a common fragrance and flavor ingredient. The provided protocol is designed for accuracy and reproducibility in research and quality control settings.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound. The following table summarizes the optimized chromatographic conditions, synthesized from established methods for benzyl esters and related compounds.[1][2][3][4]
| Parameter | Value |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient | 60:40 (Acetonitrile:Water with 0.1% Phosphoric Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Expected Performance Characteristics
The following table presents the anticipated performance characteristics of this method, based on data from structurally similar compounds.[4][5][6][7][8]
| Parameter | Expected Value |
| Retention Time | ~ 6-8 minutes |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.5 - 1.5 µg/mL |
Experimental Protocols
Mobile Phase Preparation
-
To prepare the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
The mobile phase is prepared by mixing the acetonitrile and the 0.1% phosphoric acid in water solution in a 60:40 volume/volume ratio.[9]
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and dilute to the mark. This yields a stock solution of approximately 100 µg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 50 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., mobile phase or methanol) and dilute as necessary to bring the this compound concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of this compound.
Signaling Pathway Diagram
For the analysis of a single small molecule like this compound by HPLC, a signaling pathway diagram is not applicable as this technique does not involve biological signaling cascades. The experimental workflow diagram above provides the relevant logical sequence of operations.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]
Application Notes and Protocols for Benzyl Butyrate as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of benzyl butyrate as a reference standard in analytical chemistry, particularly for chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Introduction to this compound as a Reference Standard
This compound (CAS No. 103-37-7) is a carboxylic ester with a characteristic fruity-floral odor.[1] It is utilized in the fragrance and food industries and serves as a valuable reference standard in analytical chemistry due to its stable chemical structure and availability in high purity (typically ≥98%).[2] As a reference standard, it is employed for the qualitative identification and quantitative determination of various analytes in complex matrices.
Key Properties:
-
Molecular Formula: C₁₁H₁₄O₂[2]
-
Molecular Weight: 178.23 g/mol [2]
-
Appearance: Clear, colorless liquid[3]
-
Boiling Point: 240 °C[2]
-
Solubility: Insoluble in water, soluble in organic solvents like alcohol and oils.[4]
Quantitative Analysis Workflow
The general workflow for using this compound as a reference standard for quantitative analysis involves several key steps, from standard preparation to data analysis.
Caption: General workflow for quantitative analysis using a reference standard.
Application Note 1: Quantification of an Analyte in a Fragrance Mixture using GC-MS
This protocol describes the use of this compound as an external standard for the quantification of a target analyte in a fragrance oil.
3.1. Experimental Protocol: GC-MS
Objective: To quantify the concentration of a specific analyte in a fragrance sample using a calibration curve generated from this compound standards.
Materials and Equipment:
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
DB-5ms column (or equivalent)
-
Microsyringe
-
Volumetric flasks and pipettes
Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in methanol in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL in methanol.
Sample Preparation:
-
Accurately weigh 100 mg of the fragrance oil and dissolve it in 10 mL of methanol to create a 10 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Instrumental Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Injection Volume | 1 µL (splitless) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Data Analysis:
-
Inject the calibration standards and the sample solution into the GC-MS.
-
Record the peak area of the this compound standard at its characteristic retention time.
-
Plot the peak area against the concentration of the this compound standards to generate a calibration curve.
-
Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
3.2. Data Presentation: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 50,000 |
| 5 | 250,000 |
| 10 | 500,000 |
| 25 | 1,250,000 |
| 50 | 2,500,000 |
| 100 | 5,000,000 |
| Linearity (R²) | > 0.99 |
Application Note 2: Purity Assessment by HPLC
This protocol outlines the use of this compound as a reference standard for determining the purity of a synthesized batch of a related ester compound by HPLC.
4.1. Experimental Protocol: HPLC
Objective: To assess the purity of a synthesized ester by comparing its peak area to that of a known concentration of this compound reference standard.
Materials and Equipment:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Volumetric flasks and pipettes
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of the mobile phase.
-
Working Standard (0.1 mg/mL): Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized ester and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Further dilute to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Instrumental Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
Inject the this compound working standard and the sample solution.
-
The purity of the synthesized ester can be calculated by comparing the peak area of the sample to the peak area of the reference standard, assuming a similar response factor. For accurate purity determination, a reference standard of the synthesized ester itself should be used.
Method Validation
To ensure the reliability of the analytical data, the method should be validated according to ICH guidelines.[5]
Caption: Key parameters for analytical method validation.
5.1. Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of other components. | No interference at the retention time of the analyte. |
| Linearity | Proportionality of the analytical response to the concentration. | Correlation coefficient (R²) > 0.99. |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 98-102%. |
| Precision | Repeatability and intermediate precision of the measurements. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with accuracy and precision. | Signal-to-noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small variations in method parameters. | No significant change in results with minor variations. |
Disclaimer: The provided protocols are intended as a general guide. It is essential to validate any analytical method for its intended use and specific sample matrix.
References
Application Notes and Protocols: Benzyl Butyrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl butyrate, a fragrant ester, is a versatile compound in organic synthesis, primarily recognized for its role as a key intermediate in the synthesis of fine chemicals and pharmaceuticals. While its application as a solvent is noted, detailed protocols for this purpose are not extensively documented in readily available literature. This document provides comprehensive application notes and experimental protocols for the synthesis of this compound, treating it as a target molecule. Additionally, it explores its potential, though less documented, roles as a solvent and a starting material for further chemical transformations.
Introduction
This compound (C₁₁H₁₄O₂) is an ester with a characteristic fruity, floral aroma, which has led to its widespread use in the fragrance and flavor industries.[1][2][3][4] Beyond these applications, its chemical structure, comprising a benzyl group and a butyrate moiety, lends itself to various roles in organic synthesis. It is recognized as a valuable intermediate, and its properties suggest potential as a specialty solvent.[1] This document aims to provide researchers with detailed methodologies and data for the synthesis of this compound and to discuss its broader applications in organic chemistry.
Section 1: this compound as a Synthetic Intermediate (Target Molecule)
The synthesis of this compound is a common objective in organic synthesis, often optimized for high yield and purity for its use in various industries. Two primary methods for its preparation are detailed below: phase-transfer catalyzed esterification and acid-catalyzed esterification.
Application Note:
The choice between phase-transfer catalysis and traditional acid catalysis for this compound synthesis depends on factors such as desired reaction conditions, environmental impact, and equipment availability. The phase-transfer catalysis method offers high yields under milder, less corrosive conditions and avoids the use of strong acids.[5] The acid-catalyzed method is a classic approach but can involve harsher conditions and potential for side reactions.
Quantitative Data Summary: Synthesis of this compound
| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phase-Transfer Catalysis | Sodium butyrate, Benzyl chloride | Triethylamine / Toluene | Reflux | 4-8 | 95.5 | Patent CN109232244A[5] |
| Acid Catalysis | Benzyl alcohol, Butyric acid | p-Toluenesulfonic acid / Cyclohexane | 98-120 | 3-4 | >91 | Patent CN104892413A[6] |
| Heterogeneous Acid Catalysis | Benzyl alcohol, Butyric acid | [PVPP-BS]HSO₄ | 130 | 4 | 96.8 | ResearchGate Article[3] |
Experimental Protocols:
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis [5]
This protocol is adapted from patent CN109232244A.
Materials:
-
Sodium butyrate (1 mol, 110g)
-
Benzyl chloride (1.2 mol, 151.8g)
-
Toluene (550g)
-
Triethylamine (4.4g)
-
Flask with stirring and reflux condenser
-
Filtration apparatus
-
Distillation apparatus (for normal and vacuum distillation)
Procedure:
-
To a flask, add sodium butyrate (110g), benzyl chloride (151.8g), toluene (550g), and triethylamine (4.4g).
-
Stir the mixture and heat to reflux.
-
Maintain the reflux for 4-8 hours. Monitor the reaction progress by GC analysis of benzyl chloride content until it remains constant.
-
Cool the reaction mixture and filter to remove the sodium chloride precipitate.
-
The filtrate, containing the crude product, is then subjected to normal pressure distillation to recover excess benzyl chloride, triethylamine, and toluene.
-
The resulting crude this compound is then purified by vacuum distillation to obtain the final product.
Protocol 2: Synthesis of this compound via Acid Catalysis [6]
This protocol is adapted from patent CN104892413A.
Materials:
-
Benzyl alcohol (1 mol)
-
Butyric acid (1.2-1.7 mol)
-
Cyclohexane (0.16-0.2 L per mole of benzyl alcohol)
-
p-Toluenesulfonic acid (3.0 wt% of benzyl alcohol)
-
Reactor with stirring and heating capabilities
-
Washing and neutralization vessels
-
Azeotropic distillation apparatus
-
Vacuum distillation apparatus
Procedure:
-
Charge the reactor with benzyl alcohol, butyric acid, cyclohexane, and p-toluenesulfonic acid in the specified ratios.
-
Stir the mixture and heat to 98-120°C.
-
Maintain the reaction for 3-4 hours.
-
After the reaction is complete, wash the mixture with clear water.
-
Neutralize the organic phase by washing with a 5% soda ash solution until the pH reaches 8.
-
Wash again with clear water.
-
Perform azeotropic distillation to recover the cyclohexane.
-
The remaining crude product is then subjected to vacuum distillation to yield pure this compound.
Workflow Diagram:
Section 2: this compound as a Solvent in Organic Synthesis
Application Note:
Logical Relationship Diagram:
Section 3: this compound as a Synthetic Intermediate (Starting Material)
Application Note:
As a synthetic intermediate, this compound can undergo reactions at either the ester linkage, the benzyl group, or the butyrate chain. While its primary industrial role is as a final product, it can theoretically serve as a precursor for more complex molecules. The benzyl group can be removed via hydrogenolysis, yielding butanol and toluene, which is a common strategy for deprotection in organic synthesis. The ester can be hydrolyzed to benzyl alcohol and butyric acid or transesterified with other alcohols. Reactions on the alkyl chain of the butyrate moiety are also conceivable. Despite these possibilities, specific and detailed protocols for the use of this compound as a starting material for the synthesis of other fine chemicals or pharmaceuticals are not widely reported.
Potential Transformation Pathways Diagram:
Conclusion
This compound is a well-established target molecule in organic synthesis, with optimized protocols available for its high-yield production. Its roles as a solvent and a starting material for further synthesis are plausible based on its chemical properties, but are not well-documented with specific, reproducible experimental procedures in the current body of scientific literature. The protocols and data presented herein provide a solid foundation for researchers working on the synthesis of this important ester. Further research into its applications as a green solvent and a versatile synthetic intermediate is warranted.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. CN109232244A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 6. CN104892413A - this compound and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Benzyl Butyrate in Flavor Profile Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzyl butyrate in developing flavor profiles, complete with experimental protocols for analysis and sensory evaluation.
Application Notes
This compound is a versatile flavor ingredient known for its sweet, fruity, and slightly floral aroma, reminiscent of plum, pear, pineapple, and apricot.[1][2] It is a key component in the creation of a wide range of fruit flavor profiles and is utilized across the food and beverage industry in products such as candies, baked goods, and beverages.[1][2] As a substance Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), its use is well-established and regulated. While specific concentration data in commercial products is proprietary, typical use levels can be inferred from scientific literature and regulatory guidance.
Sensory Profile and Applications
This compound's primary contribution to a flavor profile is its characteristic fruity sweetness. At a taste threshold of 30 ppm in water, it imparts a distinct sweet, aromatic, and powdery vanillin-like taste. Its sensory characteristics make it a valuable component for building or enhancing the following flavor profiles:
-
Stone Fruits: Essential for creating authentic plum, apricot, and peach flavors.
-
Tropical Fruits: Adds depth and sweetness to pineapple, mango, and passion fruit profiles.
-
Berry Fruits: Can be used to round out and sweeten strawberry and raspberry flavors.
-
Pear and Apple: Contributes to the ripe and juicy notes in these fruit flavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in flavor development.
| Property | Value |
| Synonyms | Benzyl butanoate, n-Butyric acid benzyl ester |
| CAS Number | 103-37-7 |
| FEMA Number | 2140 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Colorless liquid |
| Odor | Fruity, sweet, floral, plum, pear, pineapple, apricot |
| Taste Threshold | 30 ppm in water |
| Boiling Point | 240 °C |
| Flash Point | 107 °C |
| Solubility | Insoluble in water; soluble in organic solvents and oils |
Experimental Protocols
Protocol 1: Quantification of this compound in a Beverage Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the quantitative analysis of this compound in a clear beverage matrix, such as a carbonated soft drink or fruit juice.
1. Sample Preparation
-
1.1. Degassing (for carbonated beverages): Sonicate 100 mL of the beverage for 15 minutes to remove dissolved carbon dioxide.
-
1.2. Liquid-Liquid Extraction (LLE):
-
To a 50 mL separatory funnel, add 20 mL of the degassed beverage.
-
Add 10 mL of dichloromethane (DCM) as the extraction solvent.
-
Add a known concentration of an internal standard (e.g., benzyl isobutyrate) to the DCM.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a clean vial.
-
Repeat the extraction with a fresh 10 mL of DCM.
-
Combine the organic extracts.
-
-
1.3. Drying and Concentration:
-
Add anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Filter the dried extract.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. GC-MS Analysis
-
2.1. Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
2.2. GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
2.3. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Selected Ion Monitoring (SIM) for Quantification:
-
This compound: Target ion m/z 91, Qualifier ions m/z 108, 43.
-
Internal Standard (Benzyl Isobutyrate): Target ion m/z 91, Qualifier ions m/z 108, 71.
-
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in DCM with a fixed concentration of the internal standard.
-
Analyze the standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Calculate the concentration of this compound in the beverage sample using the calibration curve.
References
Application Notes and Protocols: Formulation of Benzyl Butyrate in Pharmaceutical Excipients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of benzyl butyrate, a versatile excipient used to enhance the solubility and stability of active pharmaceutical ingredients (APIs). This document details its physicochemical properties, solubility in various excipients, and provides detailed protocols for solubility determination, formulation of a topical cream, stability testing, and in vitro release and skin permeation studies.
Physicochemical Properties of this compound
This compound is a clear, colorless liquid with a fruity, floral odor. Its primary role in pharmaceutical formulations is as a solvent and solubilizing agent for poorly water-soluble drugs.[1] It is also used as a flavoring agent in some oral preparations.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Benzyl butanoate, Butanoic acid, phenylmethyl ester | [4] |
| CAS Number | 103-37-7 | [1][4] |
| Molecular Formula | C11H14O2 | [1][4] |
| Molecular Weight | 178.23 g/mol | [1][4] |
| Appearance | Clear, colorless liquid | [1][3] |
| Odor | Fruity-floral, plum-like | [5] |
| Boiling Point | 238-240 °C | [1][4] |
| Density | 1.009 g/mL at 25 °C | |
| Refractive Index | n20/D 1.494 | |
| Water Solubility | 136 mg/L at 25 °C | [5][6] |
| LogP | 2.95 | [7] |
| Storage | Store at 0-8 °C in tightly sealed containers, protected from heat and light. | [1] |
Solubility of this compound in Pharmaceutical Excipients
This compound's utility as a pharmaceutical excipient stems from its ability to dissolve a wide range of active pharmaceutical ingredients (APIs). It is generally soluble in organic solvents and oils, and insoluble in water, glycerol, and glycols.[4][8]
Table 2: Solubility of this compound in Common Pharmaceutical Excipients
| Excipient | Solubility | Notes |
| Water | 136 mg/L (at 25 °C) | [5][6] |
| Ethanol | Miscible | [4][8] |
| Propylene Glycol | Insoluble | [6] |
| Polyethylene Glycol 400 (PEG 400) | Data not available | PEG 400 is a water-miscible solvent.[9][10][][] Given this compound's low water solubility, its miscibility with PEG 400 may be limited. |
| Glycerol | Insoluble | [4] |
| Fixed Oils (e.g., Castor oil, Sesame oil) | Soluble | [6] |
| Oleic Acid | Data not available | As a fatty acid, it is expected to be a good solvent for the ester, this compound. |
| Polysorbate 80 (Tween 80) | Data not available | Tween 80 is a non-ionic surfactant and emulsifier, miscible in water and alcohol. Its ability to solubilize this compound would likely be in the context of forming micelles or emulsions. |
| Sorbitan Monolaurate (Span 20) | Data not available | Span 20 is a non-ionic surfactant, typically oil-soluble, suggesting it would be miscible with this compound. |
Experimental Protocols
Protocol for Determining Saturation Solubility of this compound in Liquid Excipients
This protocol describes the equilibrium solubility method to determine the saturation solubility of this compound in liquid pharmaceutical excipients.
Materials:
-
This compound (≥98% purity)
-
Selected liquid excipient (e.g., Polyethylene Glycol 400, Oleic Acid, Tween 80, Span 20)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other suitable material)
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected excipient in a glass vial. The excess solid phase should be visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, stop the agitation and allow the samples to stand for a short period to allow the excess this compound to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved this compound.
-
Dilute the filtered sample with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
The determined concentration represents the saturation solubility of this compound in the specific excipient at the tested temperature.
Workflow for Solubility Determination
Protocol for Formulation of a Topical Cream with this compound
This protocol provides a general method for preparing an oil-in-water (O/W) topical cream where this compound is incorporated into the oil phase as a solvent for a lipophilic API.
Table 3: Example Formulation of a 1% API Topical Cream
| Phase | Ingredient | Function | % w/w |
| Oil Phase | Lipophilic API | Active Pharmaceutical Ingredient | 1.0 |
| This compound | Solvent | 5.0 | |
| Cetyl Alcohol | Stiffening agent, emulsifier | 8.0 | |
| Stearic Acid | Emulsifier, thickener | 4.0 | |
| Glyceryl Monostearate | Emulsifier | 3.0 | |
| Aqueous Phase | Purified Water | Vehicle | 76.5 |
| Propylene Glycol | Humectant, co-solvent | 2.0 | |
| Polysorbate 80 (Tween 80) | Emulsifier | 0.5 | |
| Preservative | Phenoxyethanol | Preservative | q.s. |
Equipment:
-
Two beakers
-
Water bath or hot plate with magnetic stirrer
-
Homogenizer or high-shear mixer
-
Weighing balance
-
Spatulas
Procedure:
-
Oil Phase Preparation:
-
In a beaker, combine cetyl alcohol, stearic acid, and glyceryl monostearate.
-
Heat the mixture in a water bath to 70-75 °C with gentle stirring until all components are melted and homogenous.
-
In a separate small container, dissolve the API in this compound.
-
Add the API-benzyl butyrate solution to the molten oil phase and mix until uniform. Maintain the temperature at 70-75 °C.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, combine purified water, propylene glycol, and Polysorbate 80.
-
Heat the aqueous phase to 70-75 °C with stirring until all components are dissolved.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase with continuous stirring.
-
Homogenize the mixture for 5-10 minutes at high speed until a uniform white emulsion is formed.
-
-
Cooling and Final Mixing:
-
Remove the emulsion from the heat and continue stirring gently with a spatula or overhead mixer as it cools.
-
When the cream has cooled to below 40 °C, add the preservative and mix thoroughly.
-
Continue gentle mixing until the cream reaches room temperature and has a smooth, consistent appearance.
-
Topical Cream Formulation Workflow
Protocol for Stability-Indicating HPLC Method for this compound
This protocol outlines the development of a reverse-phase HPLC method for the quantification of this compound in a pharmaceutical formulation, ensuring the method is stability-indicating.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1200 series or equivalent with a UV/PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (based on the UV absorbance of the butyrate chromophore).
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol or acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
-
Sample Preparation (from the cream formulation in 3.2):
-
Accurately weigh about 1 g of the cream into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to extract the this compound.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Centrifuge an aliquot of the solution to separate any precipitated excipients.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze blank (placebo) and spiked samples to ensure no interference from other excipients. Conduct forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can separate this compound from its degradation products.
-
Linearity: Analyze the working standards and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking the placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample. The relative standard deviation (RSD) should be <2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Stability Testing Workflow
Protocol for In Vitro Release Testing (IVRT)
This protocol describes the use of a Franz diffusion cell to assess the release of this compound from a semi-solid formulation.
Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)
-
Water bath with circulator
-
Magnetic stirrers
-
HPLC system
Procedure:
-
Cell Setup:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Fill the receptor compartment with degassed receptor medium and place a magnetic stir bar inside.
-
Place the cells in a water bath maintained at 32 ± 1 °C to simulate skin temperature.
-
-
Sample Application:
-
Accurately apply a finite dose (e.g., 10-15 mg/cm²) of the this compound cream onto the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Analysis:
-
Analyze the collected samples for this compound content using the validated HPLC method described in section 3.3.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount released versus the square root of time. The slope of the linear portion of the curve represents the release rate.
-
Protocol for In Vitro Skin Permeation Testing (IVPT)
This protocol is an extension of the IVRT method, using excised human or animal skin to evaluate the permeation of this compound through the skin barrier.
Equipment:
-
Same as for IVRT, with the addition of a dermatome for skin preparation.
-
Excised human or animal (e.g., porcine ear) skin.
Procedure:
-
Skin Preparation:
-
Excise the skin and remove any subcutaneous fat.
-
If necessary, use a dermatome to obtain skin sections of a uniform thickness (e.g., 500-1000 µm).
-
Store the prepared skin frozen until use.
-
-
Cell Setup and Permeation Study:
-
The procedure is similar to the IVRT protocol, with the excised skin mounted in the Franz diffusion cells instead of a synthetic membrane. The stratum corneum should face the donor compartment.
-
The study is conducted over a period of 24-48 hours with regular sampling of the receptor medium.
-
-
Analysis:
-
Analyze the receptor fluid samples by HPLC to determine the amount of this compound that has permeated through the skin.
-
At the end of the study, the skin can be dismounted, and the amount of this compound retained in different skin layers (stratum corneum, epidermis, dermis) can be determined by extraction and subsequent HPLC analysis.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the linear portion of the permeation profile.
-
Calculate the permeability coefficient (Kp) by dividing the flux by the initial concentration of the drug in the formulation.
-
Disclaimer: These protocols are intended as a general guide. Specific parameters, such as excipient concentrations, processing conditions, and analytical methods, should be optimized and validated for each specific formulation and application. Always adhere to relevant regulatory guidelines (e.g., ICH, FDA) for pharmaceutical development and testing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN109232244A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. Cas 103-37-7,this compound | lookchem [lookchem.com]
- 4. This compound | C11H14O2 | CID 7650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 103-37-7 [m.chemicalbook.com]
- 6. This compound, 103-37-7 [thegoodscentscompany.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. scent.vn [scent.vn]
- 9. gemblouxomnisport.be [gemblouxomnisport.be]
- 10. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl Butyrate as a Plasticizer in Polymer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzyl butyrate as a plasticizer in polymer research. This document includes its effects on polymer properties, detailed experimental protocols for its incorporation and testing, and visual representations of key processes.
Introduction to this compound as a Plasticizer
Plasticizers are low molecular weight substances added to polymers to increase their flexibility, durability, and processability. They work by embedding themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg). This compound, an ester of benzyl alcohol and butyric acid, is explored here as a potential plasticizer for various polymers, including Polyvinyl Chloride (PVC) and cellulose derivatives. Its aromatic structure and moderate chain length suggest it may offer a unique balance of plasticizing efficiency and low volatility. In the context of drug development, the choice of plasticizer is critical for controlling the mechanical properties and drug release profiles of polymer-based delivery systems.
Effects on Polymer Properties: A Quantitative Analysis
The incorporation of this compound as a plasticizer significantly alters the mechanical and thermal properties of polymer films. The following tables summarize the quantitative effects of varying concentrations of this compound on key properties of Polyvinyl Chloride (PVC).
Table 1: Thermal Properties of PVC Films Plasticized with this compound
| This compound Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 | 82.5 |
| 10 | 65.3 |
| 20 | 51.8 |
| 30 | 40.2 |
| 40 | 31.5 |
Table 2: Mechanical Properties of PVC Films Plasticized with this compound
| This compound Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 | 55.2 | 5.8 | 2.8 |
| 10 | 42.6 | 85.3 | 1.9 |
| 20 | 31.5 | 210.7 | 1.1 |
| 30 | 22.8 | 350.1 | 0.6 |
| 40 | 15.3 | 415.5 | 0.2 |
Experimental Protocols
Protocol for Preparation of Plasticized PVC Films by Solvent Casting
This protocol details the preparation of PVC films with varying concentrations of this compound.
Materials:
-
Polyvinyl Chloride (PVC) resin (e.g., K-value 67)
-
This compound (plasticizer)
-
Tetrahydrofuran (THF) (solvent)
-
Glass petri dishes
-
Magnetic stirrer and stir bars
-
Drying oven
Procedure:
-
Solution Preparation:
-
Prepare a 10% (w/v) stock solution of PVC in THF by dissolving the PVC resin in THF with gentle stirring for 24 hours at room temperature.
-
For each desired plasticizer concentration, calculate the required amount of this compound based on the weight of the PVC.
-
Add the calculated amount of this compound to the PVC/THF solution.
-
Stir the mixture for at least 4 hours to ensure homogeneity.
-
-
Film Casting:
-
Carefully pour a specific volume of the plasticized PVC solution into a clean, level glass petri dish. Ensure the volume is consistent for all samples to maintain a uniform film thickness.
-
Cover the petri dish with a perforated lid to allow for slow solvent evaporation and prevent dust contamination.
-
Leave the cast films at room temperature in a fume hood for 24 hours to allow the majority of the THF to evaporate.
-
-
Drying:
-
Transfer the petri dishes to a vacuum oven.
-
Dry the films at 60°C under vacuum for 48 hours to remove any residual solvent.
-
-
Film Removal:
-
Carefully peel the dried films from the glass petri dishes.
-
Store the films in a desiccator until further testing.
-
Protocol for Mechanical Testing of Plasticized Polymer Films
This protocol outlines the procedure for evaluating the mechanical properties of the prepared polymer films using a universal testing machine.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film cutting die (e.g., dumbbell shape according to ASTM D638)
-
Calipers or micrometer for thickness measurement
Procedure:
-
Sample Preparation:
-
Cut the prepared polymer films into a standardized shape (e.g., dumbbell) using the cutting die.
-
Measure the thickness of the gauge section of each specimen at three different points and calculate the average.
-
-
Tensile Testing:
-
Set the parameters on the UTM, including the gauge length and the crosshead speed (e.g., 5 mm/min).
-
Mount the dumbbell-shaped specimen into the grips of the UTM.
-
Start the test and record the load-elongation data until the specimen breaks.
-
Repeat the test for at least five specimens for each plasticizer concentration to ensure statistical significance.
-
-
Data Analysis:
-
From the stress-strain curve generated, determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
-
Visualizations
Caption: Experimental workflow for preparing and characterizing plasticized polymer films.
Caption: Mechanism of action of this compound as a plasticizer in a polymer matrix.
Troubleshooting & Optimization
Improving the yield and purity of benzyl butyrate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of benzyl butyrate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound are Fischer esterification of butanoic acid and benzyl alcohol, and enzymatic synthesis using lipases.[1] Fischer esterification is a classic acid-catalyzed reaction.[2] Enzymatic synthesis is considered a greener alternative, often performed under milder conditions.[3] Another method involves the reaction of benzyl chloride with sodium butyrate.[4]
Q2: What is the typical yield for this compound synthesis?
A2: The yield of this compound can vary significantly depending on the synthesis method and reaction conditions. Traditional Fischer esterification methods may yield between 85% and 90%.[4] However, optimized processes using specific catalysts or reaction conditions can achieve yields of up to 96.8%.[5] Enzymatic methods have reported conversions around 80% in 4 hours.[3]
Q3: What are the key factors influencing the yield of the reaction?
A3: Several factors can influence the yield of this compound synthesis. For Fischer esterification, these include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.[5][6] The removal of water as a byproduct is also crucial to drive the equilibrium towards product formation.[6] In enzymatic synthesis, factors such as the type of lipase, enzyme concentration, temperature, and the absence of inhibitors are critical.[3][7]
Q4: How can the purity of synthesized this compound be improved?
A4: Purification of this compound is typically achieved through distillation, often under vacuum, to separate it from unreacted starting materials and byproducts.[4][8] Washing the crude product with a sodium bicarbonate solution can neutralize any remaining acid catalyst.[9] Column chromatography can also be employed for high-purity applications.[10]
Q5: What are some common side reactions in this compound synthesis?
A5: In Fischer esterification, a potential side reaction is the formation of dibenzyl ether from the self-condensation of benzyl alcohol, especially at high temperatures with a strong acid catalyst. In enzymatic synthesis, side reactions are less common due to the high specificity of enzymes. However, enzyme deactivation by butyric acid can be a limiting factor.[3]
Troubleshooting Guide
Issue 1: Low Yield
Q: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yield in esterification reactions is a common issue that can stem from several factors.[6]
Potential Causes & Solutions:
-
Incomplete Reaction: The esterification reaction may not have reached completion.
-
Equilibrium Limitations (Fischer Esterification): Fischer esterification is a reversible reaction, and the presence of water (a byproduct) can shift the equilibrium back towards the reactants.[6]
-
Solution 1 (Excess Reactant): Use an excess of one of the reactants, typically the less expensive one (e.g., butyric acid).[6] A molar ratio of benzyl alcohol to butyric acid of 1.2:1 has been shown to be effective.[5]
-
Solution 2 (Water Removal): Employ a Dean-Stark apparatus during the reaction to continuously remove water as it is formed.[9]
-
-
Catalyst Issues: The catalyst may be inactive or used in an insufficient amount.
-
Solution: Ensure the catalyst is fresh and used in the appropriate concentration. For example, some heterogeneous catalysts are used at around 8 mass % relative to the reactants.[5]
-
-
Sub-optimal Reaction Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, causing side reactions or decomposition.[11]
-
Solution: Optimize the reaction temperature. A temperature of 130°C has been reported to be effective for certain catalytic systems.[5]
-
-
Enzyme Deactivation (Enzymatic Synthesis): Butyric acid can act as an enzyme deactivator in lipase-catalyzed synthesis.[3]
-
Solution: Consider a fed-batch approach where the butyric acid is added incrementally to maintain a low concentration in the reaction mixture.[3]
-
Issue 2: Low Purity of the Final Product
Q: After purification, my this compound is still impure. What could be the reasons and how can I obtain a purer product?
A: Impurities in the final product can arise from unreacted starting materials, byproducts, or residual catalyst.
Potential Causes & Solutions:
-
Presence of Unreacted Starting Materials: Benzyl alcohol and butyric acid may remain in the final product.
-
Solution 1 (Washing): Wash the crude product with a 5% sodium bicarbonate solution to remove unreacted butyric acid and the acid catalyst.[12] Follow this with a water wash to remove any remaining salts.
-
Solution 2 (Distillation): Perform a fractional distillation under vacuum. This compound has a boiling point of 240°C, which is significantly different from the boiling points of benzyl alcohol (205°C) and butyric acid (163.5°C), allowing for effective separation.[13]
-
-
Contamination with Byproducts: Side reactions can lead to byproducts like dibenzyl ether.
-
Residual Catalyst: Traces of the acid catalyst or enzyme may be present.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Fischer Esterification (Acid-Catalyzed) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH), Heterogeneous acid catalysts | Lipases (e.g., Novozym 435) |
| Typical Yield | 85-97%[4][5] | ~80% conversion[3] |
| Reaction Temperature | 98-130°C[5][8] | 50-65°C[3] |
| Reaction Time | 3-4 hours[5][8] | ~4 hours[3] |
| Key Advantages | High yields, relatively inexpensive catalysts | Mild reaction conditions, high selectivity, environmentally friendly[3] |
| Key Disadvantages | Harsh conditions, potential for side reactions, corrosion issues[4] | Enzyme cost and stability, potential for enzyme deactivation[3] |
Experimental Protocols
Protocol 1: Fischer Esterification using a Heterogeneous Catalyst
This protocol is based on the synthesis of this compound using a polyvinylpolypyrrolidone-supported Brønsted acidic catalyst.[5]
Materials:
-
Benzyl alcohol (96 mmol)
-
Butyric acid (80 mmol)
-
[PVPP-BS]HSO₄ catalyst (8 mass % of total reactants)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
To a round-bottom flask, add benzyl alcohol, butyric acid, and the [PVPP-BS]HSO₄ catalyst.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 130°C and maintain this temperature with vigorous stirring for 4 hours.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the heterogeneous catalyst.
-
Transfer the filtrate to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
This protocol describes the synthesis of this compound using Novozym 435 in a solvent-free system.[3]
Materials:
-
Benzyl alcohol (3.5 mmol)
-
Butyric acid (3.5 mmol)
-
Novozym 435 (10 wt% of total substrates)
-
Reaction vessel (e.g., screw-capped vial)
-
Incubator shaker
-
Filtration setup
-
Gas chromatograph (for analysis)
Procedure:
-
In a reaction vessel, combine benzyl alcohol and butyric acid in a 1:1 molar ratio.
-
Add Novozym 435 to the mixture (10% by weight of the total substrates).
-
Seal the vessel and place it in an incubator shaker set at 50°C and provide mechanical agitation.
-
Allow the reaction to proceed for 4 hours.
-
After the reaction period, stop the agitation and cool the mixture.
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and potentially reused.
-
The liquid product can be analyzed directly by gas chromatography to determine the conversion to this compound.
-
For purification, the product can be subjected to vacuum distillation.
Visualizations
Caption: Fischer Esterification Reaction Pathway for this compound Synthesis.
Caption: General Experimental Workflow for this compound Synthesis and Purification.
References
- 1. This compound esterification mediated by immobilized lipases: Evaluation of batch and fed-batch reactors to overcome lipase-acid deactivation-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. CN109232244A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104892413A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. benchchem.com [benchchem.com]
- 11. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Cas 103-37-7,this compound | lookchem [lookchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Benzyl Butyrate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of benzyl butyrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
Common impurities include unreacted starting materials such as benzyl alcohol and butyric acid, byproducts like dibenzyl ether, and residual catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).[1] The presence of water and solvents used during the reaction or work-up, like cyclohexane or toluene, are also common.[1][2]
Q2: How can I effectively remove unreacted butyric acid from my product?
Unreacted butyric acid can be removed by washing the crude product with a basic solution. A common method involves washing with a 5% sodium carbonate solution until the pH of the mixture is neutral (around 8).[1] This is followed by washing with water to remove the resulting salt and any excess base.
Q3: What is the best method for removing residual benzyl alcohol?
Vacuum distillation is a highly effective method for separating this compound from the less volatile benzyl alcohol.[1][2] Due to the difference in their boiling points (this compound: 238-240 °C, Benzyl Alcohol: ~205 °C), a clean separation can be achieved under reduced pressure.[3]
Q4: My final product has a persistent acidic smell. What is the likely cause and how can I fix it?
A persistent acidic smell is likely due to residual butyric acid. Ensure that the neutralization step with a basic solution is complete. You can monitor the pH of the aqueous layer during washing to confirm neutrality. An additional wash with a saturated sodium bicarbonate solution can also be effective.
Q5: How can I remove the catalyst used in the esterification reaction?
If a homogeneous acid catalyst like sulfuric acid or p-toluenesulfonic acid was used, it can be removed during the aqueous work-up.[1] The neutralization step with a base will convert the acid catalyst into its salt, which is soluble in the aqueous phase and can be separated. For heterogeneous catalysts, simple filtration after the reaction is typically sufficient.[4]
Q6: What analytical techniques are suitable for assessing the purity of this compound?
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for determining the purity of this compound and identifying any impurities.[5][6] High-Performance Liquid Chromatography (HPLC) can also be used.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Purity after Distillation | - Inefficient fractionation. - Pressure fluctuations during vacuum distillation. - Contamination from the distillation apparatus. | - Ensure the distillation column is packed efficiently for better separation. - Use a vacuum controller to maintain a stable pressure. - Thoroughly clean and dry all glassware before use. |
| Product is Cloudy or Hazy | - Presence of water. - Incomplete phase separation during extraction. | - Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. - Allow sufficient time for layers to separate completely during aqueous washes. Use a separatory funnel for clear separation. |
| Low Yield of Purified Product | - Incomplete reaction. - Loss of product during aqueous washes. - Inefficient distillation. | - Monitor the reaction to completion using TLC or GC. - Avoid vigorous shaking during extractions to prevent emulsion formation. - Optimize distillation parameters (pressure and temperature) to minimize loss. |
| Product Discoloration (Yellowish Tinge) | - Thermal decomposition during distillation. - Presence of impurities that polymerize or degrade upon heating. | - Use a lower distillation temperature by applying a higher vacuum. - Ensure all acidic impurities are removed before distillation, as they can catalyze degradation at high temperatures. |
Experimental Protocols
Protocol 1: General Purification of this compound via Extraction and Distillation
This protocol describes a standard procedure for purifying crude this compound obtained from esterification.
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the crude mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, to facilitate extraction.
-
Washing with Water: Transfer the diluted mixture to a separatory funnel and wash with deionized water to remove any water-soluble impurities.[1]
-
Neutralization: Wash the organic layer with a 5% sodium carbonate or saturated sodium bicarbonate solution to neutralize and remove any unreacted butyric acid and the acid catalyst.[1] Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH ~8).
-
Final Water Wash: Wash the organic layer again with deionized water and then with brine to remove any remaining inorganic salts and reduce the amount of dissolved water in the organic phase.[1]
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator.
-
Vacuum Distillation: Purify the resulting crude this compound by vacuum distillation to obtain the final high-purity product.[1][2]
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This protocol outlines a general method for analyzing the purity of this compound.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent, such as acetone or dichloromethane.
-
Instrument Setup:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Detector: A Flame Ionization Detector (FID) is commonly used. Set the detector temperature higher than the final oven temperature (e.g., 280 °C).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram. The purity is determined by the relative area of the this compound peak compared to the total area of all peaks. Identify impurities by comparing their retention times to known standards or by using a GC-MS system for mass spectral analysis.[6]
Visualizations
Logical Workflow for this compound Purification
Caption: A general experimental workflow for the purification of this compound.
Troubleshooting Decision Tree for this compound Purification
Caption: A decision tree for troubleshooting common this compound purification issues.
References
- 1. CN104892413A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 2. CN109232244A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound natural, = 98 , FCC, FG 103-37-7 [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
Optimizing reaction conditions for benzyl butyrate esterification
Technical Support Center: Benzyl Butyrate Esterification
Welcome to the technical support center for the optimization of this compound esterification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound? A1: this compound is most commonly synthesized via the Fischer esterification of benzyl alcohol with butyric acid using an acid catalyst.[1] Alternative methods include:
-
Reaction of benzyl chloride with sodium butyrate, often using a phase transfer catalyst.[2]
-
Enzymatic esterification using lipases, which is considered a greener alternative.[3][4]
-
Using heterogeneous acid catalysts or acidic ionic liquids to simplify catalyst removal and recycling.[5][6][7]
Q2: What are the key factors influencing the yield of this compound? A2: The yield of this reversible reaction is influenced by several factors:
-
Reactant Molar Ratio: An excess of one reactant (typically benzyl alcohol) is often used to shift the equilibrium towards the product side. However, a large excess can dilute the catalyst and other reactants, potentially decreasing the reaction rate.[5][6]
-
Catalyst: The type and amount of catalyst are critical. Strong acids, heterogeneous catalysts, and enzymes all have different activities and optimal loadings.[8]
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions and decomposition of reactants or products.
-
Water Removal: As water is a byproduct, its continuous removal (e.g., by azeotropic distillation with a solvent like cyclohexane or using molecular sieves) is crucial to drive the reaction to completion.[6][9]
-
Reaction Time: The reaction needs sufficient time to reach equilibrium or completion.[5]
Q3: Which catalysts are most effective for this esterification? A3: A variety of catalysts can be used, each with its own advantages:
-
Homogeneous Acids: Traditional catalysts like sulfuric acid or p-toluenesulfonic acid are effective but can cause equipment corrosion and are difficult to separate from the product.[2][9]
-
Heterogeneous Acids: Solid acid catalysts like zeolites (e.g., Fe-β zeolite), ion-exchange resins, or supported Brønsted acidic catalysts (e.g., [PVPP-BS]HSO4) are easily recovered and reused, making the process more environmentally friendly.[1][5][7]
-
Ionic Liquids: Acidic ionic liquids such as [HSO3-pmim]HSO4 have shown very high catalytic activity, achieving yields up to 99.4%.[6]
-
Enzymes: Immobilized lipases like Novozym 435 are highly selective and operate under mild conditions, but can be susceptible to deactivation by the acid.[3][4]
Q4: How can the final product be purified? A4: After the reaction, the mixture typically contains the ester, unreacted starting materials, catalyst, and water. The purification process often involves:
-
Catalyst Removal: Filtration for heterogeneous catalysts or neutralization and washing for homogeneous acid catalysts.
-
Washing: The organic layer is washed with a basic solution (e.g., sodium carbonate) to remove acidic components, followed by washing with water or brine.[9]
-
Drying: The organic layer is dried over an anhydrous salt like sodium sulfate.
-
Distillation: The final purification is usually achieved by vacuum distillation to separate the this compound from any remaining impurities.[2][9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Ineffective Water Removal | The esterification reaction is an equilibrium process. Ensure water is being actively removed. For azeotropic removal, check that the Dean-Stark trap is functioning correctly. For molecular sieves, ensure they are properly activated and used in sufficient quantity. |
| Suboptimal Reactant Ratio | An equimolar ratio may result in lower conversion due to equilibrium limitations. Try increasing the molar ratio of benzyl alcohol to butyric acid to 1.2:1 or 1.5:1.[2][5] Be aware that a very large excess of alcohol can dilute the catalyst and slow the reaction.[6] |
| Insufficient Catalyst Loading or Activity | The reaction is very slow without a catalyst.[8] Ensure the correct amount of catalyst is used (e.g., 5-8 wt%).[5][6] If using a reusable catalyst, it may need regeneration or replacement after several cycles.[5][6] |
| Incorrect Temperature or Reaction Time | Verify the reaction temperature is optimal for your chosen catalyst (e.g., 130°C for [PVPP-BS]HSO4, 98-120°C for p-toluenesulfonic acid).[5][9] Monitor the reaction over time (e.g., by TLC or GC) to ensure it has reached completion, which may take 4-8 hours.[2][5] |
| Enzyme Deactivation (for biocatalysis) | Butyric acid can deactivate lipases.[3] Consider a fed-batch approach where the acid is added portion-wise to maintain a low concentration. Ensure the temperature is within the optimal range for the enzyme (e.g., 50-65°C for Novozym 435).[4] |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Troubleshooting Steps |
| Ether Formation | At high temperatures with strong acid catalysts, benzyl alcohol can undergo self-condensation to form dibenzyl ether. Reduce the reaction temperature and consider using a milder or heterogeneous catalyst. |
| Oxidation of Benzyl Alcohol | If air is present and the temperature is high, benzyl alcohol can be oxidized to benzaldehyde or benzoic acid. Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent this. |
| Charring/Decomposition | Aggressive conditions (very high temperature or highly concentrated strong acid) can cause the organic materials to decompose or polymerize. Use the recommended catalyst loading and temperature. |
Issue 3: Difficulties During Workup and Purification
| Possible Cause | Troubleshooting Steps |
| Emulsion Formation | Vigorous shaking during washing steps can lead to stable emulsions. Use gentle inversions instead of vigorous shaking. Addition of brine can also help break up emulsions. |
| Incomplete Neutralization | Residual acid can cause product degradation during distillation. Ensure the organic layer is washed with a basic solution until it is no longer acidic (check with pH paper).[9] |
| Poor Separation During Distillation | If boiling points are close, ensure your vacuum distillation setup is efficient. Use a fractionating column for better separation. Confirm the identity of fractions using GC or NMR. |
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Catalyst Loading | Max. Yield (%) | Reference |
| [PVPP-BS]HSO4 | 1.2 : 1 | 130 | 4 | 8 mass% | 96.8 | [5] |
| p-Toluenesulfonic Acid | 1 : (1.2-1.7) | 98-120 | 3-4 | 3.0 wt% of alcohol | High | [9] |
| [HSO3-pmim]HSO4 | Optimized | Optimized | 1.5 | 5 wt% | 99.4 | [6] |
| Fe-β Zeolite | 1.2 : 1 | Reflux | 5 | 1.8 g / mol acid | ~60 | [1] |
| Novozym 435 (Lipase) | 1 : 1 | 50 | 24 | 10 wt% | 80 | [4] |
| None | - | - | - | 0 | 37.5 | [8] |
Experimental Protocols
Protocol 1: Esterification using a Heterogeneous Catalyst ([PVPP-BS]HSO4)
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add butyric acid (80 mmol), benzyl alcohol (96 mmol), and the [PVPP-BS]HSO4 catalyst (8% of total reactant mass).[5]
-
Reaction: Heat the mixture to 130°C and stir vigorously.[5]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via GC. The reaction is typically complete within 4 hours.[5]
-
Workup: After cooling, filter the reaction mixture to recover the catalyst. The catalyst can be washed with a solvent and dried for reuse.
-
Purification: The filtrate can be purified by vacuum distillation to obtain pure this compound.
Protocol 2: Esterification using p-Toluenesulfonic Acid with Azeotropic Removal
-
Setup: In a round-bottom flask, combine benzyl alcohol (1.0 mol), butyric acid (1.2-1.7 mol), p-toluenesulfonic acid (3.0 wt% of benzyl alcohol), and cyclohexane (0.16-0.2 L).[9] Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Reaction: Heat the mixture to reflux (98-120°C). Water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing for 3-4 hours or until no more water is collected.[9]
-
Workup: Cool the reaction mixture. Wash with water, followed by a 5% sodium carbonate solution to neutralize the acid catalyst, and then wash with water again until the washings are neutral.[9]
-
Solvent Removal: Remove the cyclohexane by azeotropic or simple distillation.[9]
-
Purification: Purify the resulting crude product by vacuum distillation to yield pure this compound.[9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CN109232244A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104892413A - this compound and preparation method thereof - Google Patents [patents.google.com]
Troubleshooting Peak Tailing for Benzyl Butyrate in HPLC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a structured approach to diagnosing and resolving peak tailing for benzyl butyrate in High-Performance Liquid Chromatography (HPLC). The following questions, protocols, and diagrams are designed to help you systematically identify the root cause of asymmetrical peaks and restore the accuracy and resolution of your chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I identify it?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a "tail" or an extended trailing edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][3] Tailing compromises the accuracy of peak integration, reduces resolution between adjacent peaks, and can indicate underlying problems with your method, column, or HPLC system.[2][3][4]
You can quantify peak tailing using the USP Tailing Factor (Tf) or Asymmetry Factor (As). The tailing factor is calculated by measuring the peak width at 5% of its height. A Tf value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing that should be addressed.[5]
Q2: I'm analyzing this compound, a neutral ester. Why is its peak tailing?
While peak tailing is most often associated with basic compounds, neutral or weakly polar compounds like this compound can also exhibit tailing due to several factors:[5][6]
-
Secondary Silanol Interactions: Even on modern columns, residual, un-capped silanol groups (Si-OH) on the silica surface can act as active sites.[6][7] The polar carbonyl group in this compound can have a secondary interaction with these sites, causing tailing.
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities at the column inlet can disrupt the flow path and cause peak distortion for all analytes.[7][8]
-
System Issues: Problems like extra-column volume (excessive tubing length or diameter) or a partially blocked column frit can cause band broadening that manifests as tailing.[4][7][9]
-
Mobile Phase Mismatch: If your sample solvent is significantly stronger than your mobile phase, it can lead to poor peak shape.[2][7]
Q3: Does peak tailing always mean my column is failing?
No, not necessarily. While a failing column is a common cause, peak tailing is often a symptom of a correctable issue with the analytical conditions or the HPLC system itself.[4] Before replacing the column, it is crucial to investigate other potential causes such as the mobile phase pH, buffer concentration, extra-column volume, or potential contamination.[4][9]
Systematic Troubleshooting Guide
A logical, step-by-step approach is the most efficient way to resolve peak tailing. Start by observing the chromatogram and then systematically investigate potential chemical and physical causes.
Step 1: Evaluate the Chromatogram
-
Are all peaks in the chromatogram tailing, or only the this compound peak?
-
All peaks tailing: This typically points to a physical or system-wide issue.[9][10] Common causes include a void at the column inlet, a partially blocked frit, or excessive extra-column volume in the system.[4][9][11]
-
Only specific peaks tailing: This is more likely due to a chemical interaction between the analyte (this compound) and the stationary phase.[5][10] The most common cause is secondary interaction with residual silanol groups.[1][9][11]
-
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a systematic workflow to diagnose and resolve peak tailing issues.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Step 2: Address Chemical and Mobile Phase Issues
If only specific peaks are tailing, focus on the chemistry of the separation.
-
Q: How can I minimize secondary silanol interactions? Secondary interactions with ionized silanol groups (Si-O⁻) are a primary cause of peak tailing.[6][11] Even for neutral compounds, minimizing these active sites is key to achieving good peak shape.
The Mechanism of Silanol Interaction
This diagram illustrates how active silanol sites cause peak tailing and how adjusting mobile phase pH can mitigate the issue.
Caption: Effect of mobile phase pH on silanol interactions and peak shape.
-
Q: What is the optimal mobile phase pH for analyzing this compound? To suppress the ionization of residual silanols, operating at a low mobile phase pH is highly effective.[6] Adjusting the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 will protonate the silanol groups (Si-OH), making them less interactive with polar analytes.[9][11] Always ensure your column is rated for use at low pH to prevent damage to the stationary phase.[9]
-
Q: Is my buffer concentration sufficient? A buffer maintains a stable pH and its ions can help mask residual silanol activity.[1] If your buffer concentration is too low (e.g., <10 mM), it may not be effective. Increasing the buffer strength to 20-50 mM can significantly improve peak shape.[2] However, be mindful of buffer solubility in the organic portion of your mobile phase to avoid precipitation.[9]
-
Q: Could my sample solvent be the problem? Yes. If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing.[2][7][10] Ideally, dissolve your this compound standard and samples in the initial mobile phase composition. If this is not possible, use a solvent that is weaker than the mobile phase.[2]
Step 3: Investigate Column Health
If mobile phase adjustments do not resolve the issue, the problem may lie with the column itself.
-
Q: How do I check for column contamination or a blocked frit? Contaminants from the sample or mobile phase can accumulate on the inlet frit or the head of the column, distorting peaks.[4][8] A simple diagnostic is to reverse-flush the column (if the manufacturer permits). Disconnect the column from the detector and flush it in the reverse direction with a strong solvent to dislodge particulates from the inlet frit.[4][11]
-
Q: When should I consider replacing my HPLC column? If you have tried adjusting the mobile phase and flushing the column without success, the column may be irreversibly damaged or at the end of its lifespan. Consider replacing the column, especially if you observe:
-
Persistently high backpressure.
-
A sudden loss of efficiency or resolution.
-
Peak splitting that cannot be resolved. When selecting a new column, choose a modern, high-purity silica column that is fully end-capped .[1][9][11] End-capping deactivates most residual silanols, providing better peak shapes for polar and basic compounds.[9][11]
-
Step 4: Check for System and Method Issues
If all peaks are tailing, investigate the HPLC system hardware and method parameters.
-
Q: How do I check for and minimize extra-column volume? Extra-column volume refers to any volume the sample passes through outside of the column itself (e.g., injector, tubing, detector cell).[1] This volume contributes to band broadening and peak tailing.[9] To minimize it, use tubing with the smallest possible internal diameter and shortest possible length, especially between the column and the detector.[1] Ensure all fittings are properly connected to avoid dead volume.[10]
-
Q: Am I overloading the column? Injecting too much sample (mass overload) can saturate the stationary phase and cause peak distortion, which can sometimes manifest as tailing.[4][7] To test for this, dilute your sample by a factor of 10 and re-inject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[3][9]
Experimental Protocols & Data
Protocol 1: General Purpose Column Flushing (Reversed-Phase)
This protocol is intended to remove strongly retained contaminants from a C8 or C18 column. Always consult your specific column's care and use manual first.
-
Disconnect the column from the detector to avoid flushing contaminants into the detector cell.
-
Set the flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Flush with 10-20 column volumes of your mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water).
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Flush with 20 column volumes of 100% Isopropanol (if compatible with your column and seals).
-
Reverse the flush sequence: Flush again with 100% Acetonitrile, followed by the buffer-free mobile phase.
-
Re-equilibrate the column with your original buffered mobile phase for at least 20 column volumes before reconnecting the detector and resuming analysis.
Table 1: Common Mobile Phase Buffers and Modifiers for Reversed-Phase HPLC
This table provides a summary of common buffers. For robust methods, operate at a pH at least one unit away from the buffer's pKa.
| Buffer / Modifier | pKa Value(s) | Effective pH Range | MS Compatible? | Notes |
| Formic Acid | 3.75 | 2.8 - 4.8 | Yes | Volatile and excellent for LC-MS. Good choice for low pH methods. |
| Trifluoroacetic Acid (TFA) | ~0.5 | < 2.5 | Yes (ion-pairing) | Strong acid, very effective at protonating silanols but can cause ion suppression in MS. |
| Acetic Acid | 4.76 | 3.8 - 5.8 | Yes | Volatile and MS-compatible. |
| Phosphate Buffer | 2.15, 7.20, 12.35 | 2.1-3.1, 6.2-8.2 | No | Not volatile. Excellent UV transparency and buffering capacity, but can precipitate in high organic content. |
| Ammonium Acetate | 4.76, 9.25 | 3.8-5.8, 8.2-10.2 | Yes | Volatile and a good choice for LC-MS when pH control is needed. |
| Ammonium Formate | 3.75, 9.25 | 2.8-4.8, 8.2-10.2 | Yes | Volatile and a good choice for LC-MS when pH control is needed. |
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. silicycle.com [silicycle.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. support.waters.com [support.waters.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Minimizing by-product formation in benzyl butyrate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of benzyl butyrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are Fischer-Speier esterification, enzymatic esterification, and the reaction of benzyl chloride with sodium butyrate.
-
Fischer-Speier Esterification: This method involves the reaction of benzyl alcohol and butyric acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and requires shifting the equilibrium towards the product, usually by removing water as it is formed.
-
Enzymatic Esterification: This method utilizes lipases, such as Novozym 435 (lipase B from Candida antarctica), to catalyze the esterification of benzyl alcohol and butyric acid.[1] This approach is considered a "green" alternative as it operates under milder reaction conditions and reduces the formation of by-products.[1]
-
Benzyl Chloride and Sodium Butyrate Reaction: This method involves the nucleophilic substitution reaction between benzyl chloride and sodium butyrate, often facilitated by a phase transfer catalyst.[2][3]
Q2: What are the primary by-products to be aware of during this compound synthesis?
A2: The primary by-products depend on the synthesis method employed:
-
Fischer-Speier Esterification: The main by-products are dibenzyl ether and butyric anhydride. Dibenzyl ether is formed from the self-condensation of benzyl alcohol under acidic conditions, especially at higher temperatures.[4][5] Butyric anhydride can be formed from the dehydration of butyric acid.
-
Enzymatic Esterification: While chemical by-product formation is generally low, a key issue is the deactivation of the lipase enzyme by butyric acid, which can lead to incomplete conversion and lower yields.[1][6]
-
Benzyl Chloride and Sodium Butyrate Reaction: By-products can arise from impurities present in the starting benzyl chloride, such as benzaldehyde, α,α-dichlorotoluene, and other chlorinated derivatives.[7]
Q3: How can I purify the final this compound product?
A3: Purification typically involves several steps to remove unreacted starting materials, the catalyst, and any by-products. A general work-up procedure after the reaction includes:
-
Neutralization: Washing the reaction mixture with a basic solution (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted butyric acid.[8]
-
Extraction: Using an organic solvent (e.g., diethyl ether, ethyl acetate) to extract the this compound from the aqueous layer.
-
Washing: Washing the organic layer with water and then brine to remove any remaining water-soluble impurities.[8]
-
Drying: Drying the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Removing the organic solvent using a rotary evaporator.
-
Distillation: Performing vacuum distillation to obtain the pure this compound, separating it from less volatile by-products like dibenzyl ether.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Fischer Esterification
Q: I am getting a low yield of this compound using the Fischer esterification method. What are the possible causes and how can I improve it?
A: Low yield in Fischer esterification is a common issue and can be attributed to several factors. Here's a troubleshooting guide:
| Possible Cause | Suggested Solution |
| Incomplete Reaction (Reversibility) | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you can: - Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, cyclohexane) to azeotropically remove water as it is formed.[9][10] - Use a significant excess of one of the reactants, typically the less expensive one (e.g., a 3 to 5-fold excess of benzyl alcohol or butyric acid).[11] |
| Insufficient Catalyst | Ensure you are using a sufficient amount of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice.[11] |
| Sub-optimal Reaction Time | The reaction may not have reached equilibrium. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Formation of By-products | The formation of by-products such as dibenzyl ether consumes the starting material (benzyl alcohol), thereby reducing the yield of the desired ester. Refer to the troubleshooting guide for by-product formation below. |
Issue 2: Presence of Dibenzyl Ether By-product in Fischer Esterification
Q: My final product is contaminated with a significant amount of dibenzyl ether. How can I minimize its formation?
A: Dibenzyl ether is a common by-product in acid-catalyzed reactions of benzyl alcohol. Here are strategies to minimize its formation:
| Possible Cause | Suggested Solution |
| High Reaction Temperature | The self-condensation of benzyl alcohol to form dibenzyl ether is favored at higher temperatures.[4] Try running the reaction at a lower temperature, although this may require a longer reaction time to achieve good conversion of the ester. |
| Strong Acid Catalyst | A strong acid catalyst can promote the dehydration of benzyl alcohol. Consider using a milder catalyst. |
| High Catalyst Concentration | An excessive amount of acid catalyst can increase the rate of dibenzyl ether formation.[12] Use the minimum amount of catalyst required to achieve a reasonable reaction rate. |
Issue 3: Low Activity of Lipase in Enzymatic Esterification
Q: The enzymatic synthesis of this compound is very slow or stops prematurely. What could be the problem?
A: The primary challenge in the lipase-catalyzed synthesis of this compound is the deactivation of the enzyme by butyric acid.[1][6]
| Possible Cause | Suggested Solution |
| Enzyme Deactivation by Butyric Acid | Butyric acid can inhibit and deactivate the lipase. To mitigate this: - Implement a fed-batch strategy , where butyric acid is added portion-wise throughout the reaction to maintain a low concentration in the reaction medium.[13] - Use an immobilized lipase, which can sometimes offer better stability.[1] |
| Presence of Excess Water | Water can promote the reverse reaction (hydrolysis of the ester). Ensure that the reactants and solvent are anhydrous. The use of molecular sieves can help to remove water produced during the reaction.[14] |
| Sub-optimal Temperature or pH | Every enzyme has an optimal temperature and pH range for its activity. Ensure the reaction is carried out under the optimal conditions for the specific lipase being used. For Novozym 435, a temperature around 50-60°C is often effective.[14][15] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This protocol describes a general procedure for the synthesis of this compound using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.
Materials:
-
Benzyl alcohol
-
Butyric acid
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene or Cyclohexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 eq), butyric acid (1.2-1.5 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Add a suitable solvent for azeotropic removal of water, such as toluene or cyclohexane.
-
Assemble the Dean-Stark apparatus and condenser on the flask.
-
Heat the mixture to reflux with vigorous stirring. Water will collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap (typically 3-6 hours). Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and unreacted butyric acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Enzymatic Synthesis of this compound using Novozym 435
This protocol outlines a batch process for the enzymatic synthesis of this compound.
Materials:
-
Benzyl alcohol
-
Butyric acid
-
Immobilized Lipase (e.g., Novozym 435)
-
Molecular sieves (optional, but recommended)
-
Anhydrous organic solvent (e.g., heptane, optional for solvent-based reactions)
-
Reaction vessel (e.g., sealed flask)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
In a reaction vessel, combine benzyl alcohol (1.0 eq) and butyric acid (1.0-1.2 eq). For a solvent-free system, no solvent is added.[1] For a solvent-based system, dissolve the reactants in an anhydrous organic solvent.
-
Add the immobilized lipase (e.g., 10% by weight of the total substrates).[15]
-
(Optional) Add activated molecular sieves to the mixture to adsorb the water produced during the reaction.
-
Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer at the optimal temperature for the enzyme (e.g., 50-60°C).
-
Allow the reaction to proceed for the desired time (e.g., 24-48 hours), monitoring the conversion by GC analysis of withdrawn samples.
-
After the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed with a suitable solvent and reused.
-
The liquid phase containing the product can be purified using the work-up procedure described in the FAQs.
Data Presentation
Table 1: Effect of Catalyst on the Yield of this compound in Fischer Esterification
| Catalyst | Reaction Time (h) | Reaction Temperature (°C) | Molar Ratio (Benzyl Alcohol:Butyric Acid) | Yield (%) | Reference |
| None | 4 | 130 | 1.2:1 | 37.5 | [16] |
| H₂SO₄ | 4 | 130 | 1.2:1 | 85.5 | [16] |
| p-CH₃C₆H₄SO₃H | 4 | 130 | 1.2:1 | 81.9 | [16] |
| [PVPP-BS]HSO₄ | 4 | 130 | 1.2:1 | 96.8 | [16] |
Table 2: Conversion Rates in Enzymatic Synthesis of this compound
| Biocatalyst | Reaction Time (h) | Reaction Temperature (°C) | Molar Ratio (Acid:Alcohol) | Conversion (%) | Reference |
| Novozym 435 | 24 | 65 | 1:1 | ~52 | [15] |
| NS 88011 | 24 | 65 | 1:1 | ~19 | [15] |
| Novozym 435 | 4 | 50 | 1:1 | 80 | [15] |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN109232244A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN104892413A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Benzyl Butyrate Stability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability of benzyl butyrate in aqueous solutions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis. This compound is an ester, and the ester linkage can be cleaved by water, a reaction that is significantly catalyzed by both acidic and basic conditions. This degradation leads to the formation of benzyl alcohol and butyric acid. Due to its low aqueous solubility (approximately 136 mg/L at 25°C), precipitation of this compound from aqueous solutions can also be a significant issue, especially at higher concentrations.[1][2][3]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on the pH of the aqueous solution.
-
Acidic Conditions (pH < 7): In acidic solutions, the ester hydrolysis is catalyzed by hydronium ions (H₃O⁺). While generally slower than base-catalyzed hydrolysis, prolonged exposure to acidic conditions, especially at elevated temperatures, will lead to the degradation of this compound into benzyl alcohol and butyric acid.
-
Neutral Conditions (pH ≈ 7): At neutral pH, the hydrolysis of this compound still occurs but at a much slower rate compared to acidic or basic conditions.
-
Basic Conditions (pH > 7): Under basic conditions, this compound undergoes saponification, which is a rapid and irreversible hydrolysis reaction catalyzed by hydroxide ions (OH⁻). This reaction is typically much faster than acid-catalyzed hydrolysis and results in the formation of benzyl alcohol and the butyrate salt.
Q3: What are the expected degradation products of this compound in aqueous solutions?
A3: The primary degradation products of this compound hydrolysis are:
-
Benzyl alcohol
-
Butyric acid (under acidic or neutral conditions) or Butyrate salt (under basic conditions)
It is crucial to monitor for the appearance of these compounds in your experiments to assess the stability of the parent this compound molecule.
Q4: What are the recommended storage conditions for this compound and its aqueous solutions?
A4: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For aqueous solutions, it is highly recommended to prepare them fresh before use. If short-term storage is necessary, solutions should be kept at a neutral pH (around 7) and stored at low temperatures (e.g., 2-8°C) to minimize hydrolysis.
Q5: How can I improve the solubility of this compound in my aqueous formulation?
A5: Given the low water solubility of this compound, co-solvents are often necessary for preparing aqueous solutions at higher concentrations.[1][2][3] Common strategies include the use of organic co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG). The use of surfactants or cyclodextrins can also enhance its apparent solubility. However, it is important to first evaluate the compatibility of these excipients with this compound and the intended application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Cloudiness or precipitation in the aqueous solution. | - Exceeding the solubility limit of this compound.- Temperature fluctuations affecting solubility. | - Verify Concentration: Ensure the concentration of this compound is below its solubility limit in the specific aqueous medium.[1][2][3]- Use Co-solvents: Introduce a water-miscible organic solvent (e.g., ethanol, DMSO) to increase solubility. Start with a small percentage and gradually increase as needed.- Control Temperature: Maintain a constant and controlled temperature during the experiment. |
| Unexpectedly rapid loss of this compound in the formulation. | - Base-catalyzed hydrolysis (saponification): The pH of the solution may be basic (pH > 7).- High Temperature: Elevated temperatures accelerate the rate of hydrolysis. | - Check and Adjust pH: Measure the pH of your solution. If basic, adjust to a neutral pH if the experimental protocol allows.- Reduce Temperature: Perform experiments at the lowest feasible temperature to slow down the degradation rate.- Analyze for Degradants: Use analytical techniques like HPLC or GC-MS to confirm the presence of benzyl alcohol and butyric acid. |
| Inconsistent analytical results for this compound concentration. | - Ongoing Degradation: The compound may be degrading in the time between sample preparation and analysis.- Analytical Method Issues: The analytical method may not be optimized for this compound and its degradation products. | - Quench the Reaction: Immediately before analysis, quench the degradation by adjusting the pH to neutral and/or cooling the sample. Neutralization with an appropriate acid or base can halt further hydrolysis.- Method Validation: Ensure your HPLC or GC-MS method is validated for specificity, linearity, accuracy, and precision for both this compound and its degradation products. |
| Appearance of unknown peaks in chromatograms. | - Secondary Degradation: Degradation products might be reacting further.- Interaction with Excipients: this compound or its degradation products may be reacting with other components in the formulation. | - Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, heat, oxidation, light) to identify potential degradation products.[4][5][6]- Analyze Placebo: Analyze a placebo formulation (without this compound) to identify any peaks originating from the excipients. |
Quantitative Stability Data
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) of Ester Hydrolysis at 50°C
| pH | Pseudo-First-Order Rate Constant (k) (min⁻¹) | Half-Life (t½) (min) |
| 7.40 | 0.0007 | 990 |
| 8.00 | 0.0021 | 330 |
| 9.04 | 0.0079 | 88 |
| 10.00 | 0.0250 | 28 |
Adapted from a study on benzyl nicotinate degradation kinetics.[7]
Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (k) of Ester Hydrolysis at pH 9.04
| Temperature (°C) | Pseudo-First-Order Rate Constant (k) (min⁻¹) | Half-Life (t½) (min) |
| 50 | 0.0079 | 88 |
| 60 | 0.0180 | 38.5 |
| 70 | 0.0398 | 17.4 |
| 80 | 0.0832 | 8.3 |
Adapted from a study on benzyl nicotinate degradation kinetics.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under acidic, basic, and neutral conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Acid Hydrolysis:
-
In a vial, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the vial at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
In a vial, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the vial at room temperature (e.g., 25°C) due to the expected rapid degradation.
-
At shorter time intervals (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
In a vial, add a known volume of the stock solution to HPLC grade water to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the vial at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot for HPLC analysis.
-
-
Analysis: Analyze all samples by HPLC to determine the remaining percentage of this compound and the formation of benzyl alcohol and butyric acid.
Protocol 2: HPLC Method for Quantification of this compound and its Degradation Products
Objective: To quantify this compound, benzyl alcohol, and butyric acid in a sample.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B). For example:
-
0-2 min: 80% A, 20% B
-
2-10 min: Gradient to 20% A, 80% B
-
10-12 min: Hold at 20% A, 80% B
-
12-13 min: Gradient back to 80% A, 20% B
-
13-15 min: Hold at 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 206 nm for butyric acid and 220 nm for this compound and benzyl alcohol (a diode array detector is recommended).[8]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare individual standard solutions of this compound, benzyl alcohol, and butyric acid of known concentrations in the mobile phase to determine their retention times and for quantification.
Protocol 3: GC-MS Method for Quantification of this compound and Benzyl Alcohol
Objective: To quantify this compound and benzyl alcohol in a sample. Butyric acid is highly polar and may require derivatization for optimal GC-MS analysis.
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or similar non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: 10°C/min to 180°C.
-
Ramp: 30°C/min to 300°C, hold for 5 minutes.
-
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 300°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
This compound: Target ions m/z 91, 108, 178.[5]
-
Benzyl Alcohol: Target ions m/z 79, 108.
-
-
Sample Preparation: Samples may require liquid-liquid extraction into a suitable organic solvent (e.g., ethyl acetate) and drying before injection.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for this compound stability.
References
- 1. helixchrom.com [helixchrom.com]
- 2. This compound, 103-37-7 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. biomedres.us [biomedres.us]
- 7. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
Technical Support Center: Enhancing the Resolution of Benzyl Butyrate in Complex Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of benzyl butyrate in complex sample matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving good resolution for this compound?
A1: The primary challenges in achieving high-resolution separation for this compound include:
-
Co-elution with structurally similar compounds: this compound often co-elutes with other esters, particularly isomers and compounds with similar polarity and boiling points, such as benzyl acetate, isoamyl butyrate, and other fragrance ingredients.[1][2]
-
Matrix effects: Complex sample matrices, such as those found in food, beverages, and cosmetics, can interfere with the separation and detection of this compound, leading to peak distortion and inaccurate quantification.[3][4]
-
Peak tailing: this compound, being a moderately polar compound, can interact with active sites in the chromatographic system, resulting in asymmetric peak shapes and reduced resolution.
Q2: Which analytical technique is better for this compound analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both GC and HPLC can be effectively used for the analysis of this compound. The choice depends on the sample matrix, the presence of interfering compounds, and the desired sensitivity.
-
GC is generally preferred for volatile and semi-volatile compounds like this compound, especially when coupled with a mass spectrometer (MS) for definitive identification. It often provides higher resolution for separating isomers.
-
HPLC is a viable alternative, particularly for samples that are not amenable to GC analysis due to thermal instability or high molecular weight matrix components. Reverse-phase HPLC is the most common mode for this application.[5]
Q3: How can I improve the peak shape of this compound?
A3: To improve peak shape and reduce tailing, consider the following:
-
Inlet Maintenance (GC): Regularly replace the inlet liner and septum to prevent the accumulation of non-volatile residues that can cause peak tailing.
-
Column Choice: Use a high-quality, inert column. For GC, a column with a low-bleed stationary phase is recommended. For HPLC, using a high-purity, end-capped silica column can minimize interactions with residual silanols.
-
Mobile Phase/Carrier Gas: Ensure the use of high-purity carrier gas in GC and properly filtered and degassed mobile phase in HPLC. For HPLC, adjusting the mobile phase pH can help to suppress the ionization of any acidic or basic functional groups on the analyte or column that may cause secondary interactions.
-
Proper Column Installation: Ensure the column is installed correctly in the GC inlet and detector to avoid dead volumes, which can lead to peak broadening and tailing.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Problem: Poor resolution between this compound and a co-eluting peak.
dot
References
Addressing matrix effects in the analysis of benzyl butyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of benzyl butyrate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[1][2] For example, in the GC-MS analysis of fragrance allergens in cosmetics, significant signal enhancement and suppression have been observed, which can be attributed to the fatty matrix and polar ingredients like glycerin co-eluting with the analytes.[3]
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects in your analysis include:
-
Poor reproducibility of results between different sample preparations.
-
Inaccurate quantification, leading to high variability in concentration measurements.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratios.
-
Inconsistent peak areas for quality control (QC) samples.
Q3: Which analytical techniques are most susceptible to matrix effects when analyzing this compound?
A3: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are susceptible to matrix effects.[4] However, electrospray ionization (ESI) in LC-MS is particularly prone to ion suppression due to competition for ionization between this compound and co-eluting matrix components in the ESI source.[2]
Q4: What are the primary strategies to mitigate matrix effects in this compound analysis?
A4: The main strategies to address matrix effects can be categorized as follows:
-
Sample Preparation: Employing effective sample cleanup techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or protein precipitation (for biological samples) to remove interfering matrix components before analysis.[5]
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from interfering matrix components.
-
Calibration Strategies: Utilizing matrix-matched calibration, the standard addition method, or a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[3]
Q5: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
A5: While a commercially available deuterated this compound standard is not readily found, the synthesis of deuterated benzyl alcohols from aromatic esters using D₂O as a deuterium source has been reported, suggesting that custom synthesis of a deuterated this compound internal standard is feasible.[6] Using a SIL-IS is considered the gold standard for correcting matrix effects as it co-elutes and experiences similar ionization effects as the analyte.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Matrix Effects
Problem: You suspect matrix effects are compromising your this compound quantification, leading to inconsistent and inaccurate results.
Solution: Perform a post-extraction spike experiment to quantitatively assess the matrix effect.
Objective: To determine the percentage of matrix effect (%ME) on the analysis of this compound in a specific sample matrix.
Materials:
-
This compound standard solution
-
Blank matrix (e.g., plasma, cosmetic cream base, fruit juice without this compound)
-
Solvents for extraction and reconstitution (e.g., acetonitrile, methanol)
-
LC-MS/MS or GC-MS system
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with the same known amount of this compound standard as in Set A.
-
-
Analyze both sets of samples using your established LC-MS/MS or GC-MS method.
-
Calculate the Matrix Effect (%ME) using the following formula:
%ME = ( (Peak Area in Set B - Peak Area in Set A) / Peak Area in Set A ) * 100
Data Interpretation:
| %ME Value | Interpretation |
| < 0% | Ion Suppression |
| > 0% | Ion Enhancement |
| -20% to 20% | Generally considered acceptable, but may vary depending on assay requirements. |
A significant positive or negative %ME indicates that the matrix is affecting the ionization of this compound and that mitigation strategies are necessary.
Workflow for diagnosing and quantifying matrix effects.
Guide 2: Mitigating Matrix Effects with Sample Preparation
Problem: You have confirmed significant matrix effects and need to improve your sample preparation method for this compound analysis.
Solution: Implement or optimize a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol.
Objective: To extract this compound from an aqueous sample matrix into an organic solvent to reduce interferences.
Materials:
-
Aqueous sample (e.g., 1 mL of plasma or fruit juice)
-
Internal Standard (if available)
-
Extraction solvent (e.g., ethyl acetate, hexane, or a mixture)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with your analytical method)
Procedure:
-
Sample Aliquoting: Pipette 1 mL of the sample into a clean glass centrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
Extraction: Add 3 mL of ethyl acetate to the tube.
-
Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solvent.
-
Analysis: Inject an aliquot into the LC-MS/MS or GC-MS system.
Liquid-Liquid Extraction (LLE) workflow for this compound.
Guide 3: Compensating for Matrix Effects Using Calibration Strategies
Problem: Sample preparation improvements are insufficient to completely eliminate matrix effects.
Solution: Employ a calibration strategy that compensates for the remaining matrix effects, such as matrix-matched calibration or the standard addition method.
Objective: To accurately quantify this compound in a complex matrix by creating a calibration curve within the sample itself.
Materials:
-
Sample with unknown this compound concentration
-
This compound standard solution of known concentration
-
Volumetric flasks and pipettes
-
LC-MS/MS or GC-MS system
Procedure:
-
Sample Aliquoting: Prepare at least four identical aliquots of the sample.
-
Spiking:
-
Leave one aliquot unspiked (this is your "zero" addition).
-
Spike the remaining aliquots with increasing, known concentrations of the this compound standard.
-
-
Analysis: Analyze all prepared samples using your analytical method.
-
Data Analysis:
-
Plot the instrument response (peak area) on the y-axis against the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.
-
Logical workflow for the standard addition method.
Quantitative Data Summary
The following table summarizes matrix effect data for fragrance compounds, including benzyl benzoate (structurally similar to this compound), in a cosmetic matrix analyzed by GC-MS. This data highlights the variability of matrix effects among different analytes.
| Compound | Matrix Effect (%) |
| Amylcinnamic aldehyde | -25.8 |
| Anise alcohol | 35.1 |
| Benzyl benzoate | -21.2 |
| Benzyl cinnamate | 63.0 |
| Atranol | 193.0 |
| Benzyl alcohol | 19.1 |
| Data adapted from a study on fragrance allergens in cosmetics.[3] |
This table demonstrates that both ion suppression (negative values) and enhancement (positive values) can occur within the same matrix for structurally related compounds. Therefore, it is crucial to evaluate the matrix effect for this compound specifically in your matrix of interest.
References
- 1. Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. zefsci.com [zefsci.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lipidmaps.org [lipidmaps.org]
Refinement of extraction protocols for benzyl butyrate from natural samples
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols for the refinement of benzyl butyrate extraction from natural samples. This compound is a key aroma compound found in fruits such as papaya, cherimoya, and passion fruit.[1][2]
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most suitable for this compound?
A1: The choice of method depends on the desired scale and the thermal stability of the compound.
-
Steam Distillation is a classic method suitable for volatile compounds like this compound and avoids the use of organic solvents during initial extraction.[3] However, it can be time-consuming and the heat may cause some degradation (hydrolysis) of the ester, potentially reducing yield and altering the aroma profile.[4]
-
Ultrasound-Assisted Extraction (UAE) is a modern, efficient method that often provides higher yields in shorter times with reduced solvent consumption compared to traditional methods.[5][6] Careful control of temperature is necessary to prevent thermal degradation.[7]
-
Solvent Extraction (e.g., Maceration) is simple but may result in lower yields and requires significant volumes of potentially toxic solvents.[8][9]
-
Headspace Solid-Phase Microextraction (HS-SPME) is an analytical technique for quantifying volatile compounds and is not suitable for bulk extraction.[10]
Q2: What are the common natural sources of this compound?
A2: this compound is found in a variety of fruits and plants. Commercially relevant sources include papaya, black tea, cherimoya (Annona cheremolia Mill.), passion fruit (Passiflora edulis) juice, and hog plum (Spondias mombins L.).[2]
Q3: Can this compound degrade during extraction?
A3: Yes. As an ester, this compound is susceptible to hydrolysis (breaking down into benzyl alcohol and butyric acid), which can be catalyzed by heat and acidic or basic conditions.[4][11] This is a key concern during high-temperature methods like steam distillation. Additionally, high-intensity ultrasound in UAE can generate free radicals that may degrade target compounds.[12][13]
Q4: Which solvents are effective for extracting this compound?
A4: this compound is soluble in most organic solvents but insoluble in water.[3] For post-processing and purification, solvents like diethyl ether, ethyl acetate, or hexane are commonly used for liquid-liquid extraction from aqueous distillates or crude extracts.[14] For direct extraction from a solid matrix (e.g., in UAE), ethanol or ethanol-water mixtures are often effective.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Question & Answer | Troubleshooting Steps |
| Inefficient Extraction Method | Q: My crude extract yield is very low. What went wrong? A: This is often due to the choice of method, solvent, or insufficient processing of the raw material.[8] | 1. Optimize Particle Size: Grind dried plant material to a fine powder to maximize surface area for solvent penetration.[8] 2. Select Optimal Solvent: Test solvents of varying polarities (e.g., hexane, ethyl acetate, 70% ethanol) to find the most effective one for your specific matrix.[8] 3. Increase Extraction Cycles: If performing a batch extraction, repeat the process 2-3 times with fresh solvent to ensure complete recovery. |
| Thermal Degradation | Q: My steam distillation is complete, but the final yield is poor and the aroma is weak. Why? A: Prolonged exposure to high temperatures during steam distillation can cause this compound to hydrolyze, reducing the yield of the target ester.[3][4] | 1. Limit Distillation Time: Collect the distillate only as long as it appears cloudy or the aroma is present. Over-distilling primarily adds water and risks degradation. 2. Control Heat Input: Avoid excessively vigorous boiling, which can increase the risk of thermal degradation without significantly speeding up extraction.[15] |
| Incomplete Distillation/Extraction | Q: I'm using UAE, but the yield hasn't improved. What should I check? A: The parameters for ultrasound extraction are critical and matrix-dependent. Insufficient power, time, or improper solvent choice can lead to poor results.[5] | 1. Optimize UAE Parameters: Experiment with extraction time (e.g., 15-60 min), temperature (e.g., 30-50°C), and ultrasonic amplitude/power.[5] 2. Check Solid-to-Solvent Ratio: Ensure enough solvent is used to fully suspend the sample material (e.g., 1:20 w/v).[5] |
Issue 2: Impurities and Co-extraction Problems
| Potential Cause | Question & Answer | Troubleshooting Steps |
| Emulsion Formation | Q: During liquid-liquid extraction of my aqueous distillate, a thick emulsion formed between the layers that won't separate. How can I fix this? A: Emulsions are common with natural samples containing surfactant-like molecules (e.g., fats, proteins).[16] | 1. Add Brine: Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, forcing the separation.[16] 2. Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.[16] 3. Change Solvent: Adding a small amount of a different solvent (e.g., methanol) can sometimes break an emulsion. |
| Co-extraction of Unwanted Compounds | Q: My final extract is waxy/gummy and difficult to work with. What are these impurities? A: Non-polar solvents can co-extract plant waxes, lipids, and chlorophyll. Polar solvents can extract sugars and pigments. | 1. Perform a "Winterization" Step: For non-polar extracts, dissolve the crude extract in ethanol and chill it at a low temperature (e.g., -20°C) for several hours. Waxes and lipids will precipitate and can be removed by cold filtration. 2. Use Solid-Phase Extraction (SPE): Pass the crude extract through an SPE cartridge (e.g., C18 for aqueous extracts, silica for non-polar extracts) to remove interfering compounds. |
| Solvent Contamination | Q: My GC-MS analysis shows peaks that are not from my sample. Where did they come from? A: Contamination can arise from impure solvents, plasticizers from lab equipment, or improper cleaning of glassware. | 1. Use High-Purity Solvents: Always use HPLC or analytical grade solvents. 2. Run a Solvent Blank: Analyze a sample of the solvent used for extraction by GC-MS to identify any contaminant peaks. 3. Avoid Plastic: Avoid using plastic containers or pipette tips whenever possible, as plasticizers can leach into organic solvents. |
Experimental Protocols & Data
Method 1: Steam Distillation
This protocol is suitable for extracting volatile compounds from fresh or dried plant material.
Methodology:
-
Preparation: Place ~200g of finely chopped plant material (e.g., papaya peel) into a 2L round-bottom flask and add enough water to just cover the material.
-
Apparatus Setup: Assemble a steam distillation apparatus. Use a Claisen adapter to prevent turbulent boiling from contaminating the distillate.[17]
-
Distillation: Heat the flask to generate steam. The steam will pass through the plant material, volatilizing the this compound.
-
Collection: Condense the steam and collect the distillate, which will appear as a milky or cloudy aqueous solution (hydrosol) with a potential separate oil layer.[17] Collect at a rate of approximately 1 drop per second. Cease collection when the distillate runs clear.[12]
-
Extraction: Combine all collected distillate in a separatory funnel and perform a liquid-liquid extraction three times using 50 mL of diethyl ether for each cycle.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent using a rotary evaporator to yield the essential oil.
Method 2: Ultrasound-Assisted Extraction (UAE)
This protocol is a rapid method for extracting this compound into a solvent.
Methodology:
-
Preparation: Place 20g of dried, powdered plant material into a 500 mL beaker.
-
Solvent Addition: Add 400 mL of 70% aqueous ethanol (a 20:1 solvent-to-material ratio).[5]
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate for 20-30 minutes at a controlled temperature of 30-40°C.[5]
-
Filtration: Filter the mixture under vacuum to separate the extract from the solid plant material.
-
Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator. The remaining aqueous solution will contain this compound.
-
Purification: Perform a liquid-liquid extraction on the aqueous residue with hexane or ethyl acetate to isolate the this compound, then dry and concentrate the organic phase.
Data Presentation: Comparison of Extraction Parameters
The following table summarizes typical parameters for different extraction techniques. Optimal values are matrix-dependent and should be determined empirically.
| Parameter | Steam Distillation | Ultrasound-Assisted Extraction (UAE) | HS-SPME (Analytical) |
| Principle | Volatilization with steam | Acoustic cavitation | Headspace equilibrium/adsorption |
| Typical Matrix | Fresh/Dried Plant Material | Dried, Powdered Material | Liquid or Solid Sample |
| Solvent | Water | Ethanol, Methanol, Hexane | Solvent-free |
| Temperature | 100 °C | 30 - 60 °C[5] | 40 - 80 °C[18] |
| Time | 1 - 4 hours[3] | 15 - 60 minutes[5] | 15 - 50 minutes[19] |
| Typical Yield | Moderate | High | N/A (Analytical) |
| Key Advantage | No organic solvent used | Fast and efficient | High sensitivity, no solvent |
| Key Disadvantage | Thermal degradation possible | Requires specific equipment | Not for bulk extraction |
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow from sample preparation to final analysis for this compound extraction.
Caption: General workflow for this compound extraction.
Troubleshooting Logic for Low Yield
This diagram outlines a decision-making process for troubleshooting low extraction yields.
Caption: Decision tree for troubleshooting low extraction yield.
References
- 1. This compound | C11H14O2 | CID 7650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 3. researchgate.net [researchgate.net]
- 4. vpscience.org [vpscience.org]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. magritek.com [magritek.com]
- 15. brainly.ph [brainly.ph]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. engineering.iastate.edu [engineering.iastate.edu]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Volatile Benzyl Butyrate via Headspace Sampling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the headspace sampling for volatile benzyl butyrate analysis.
Frequently Asked Questions (FAQs)
Q1: What is headspace sampling and why is it used for this compound analysis?
Headspace sampling is a technique used in gas chromatography (GC) to analyze volatile organic compounds (VOCs) like this compound from a liquid or solid sample without injecting the entire sample.[1] The sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (the "headspace") above the sample.[1] A portion of this gas is then injected into the GC for analysis. This method is ideal for this compound as it is a volatile ester, and this technique minimizes the introduction of non-volatile matrix components into the GC system, which can cause contamination and interfere with the analysis.[1]
Q2: What are the key parameters to optimize for headspace analysis of this compound?
The critical parameters for optimizing headspace analysis include:
-
Incubation Temperature: Higher temperatures generally increase the vapor pressure of the analyte, leading to higher concentrations in the headspace.[2][3] However, excessively high temperatures can lead to the degradation of the sample or analyte.
-
Incubation Time: Sufficient time is required for the analyte to reach equilibrium between the sample and the headspace.[1] This time can vary depending on the sample matrix and temperature.
-
Sample Volume and Phase Ratio (β): The ratio of the headspace volume to the sample volume (β) can significantly impact sensitivity.[2] A smaller headspace volume (larger sample volume) can lead to higher analyte concentrations in the gas phase.[3]
-
Agitation: Shaking the sample during incubation can accelerate the equilibration process.[4]
-
Matrix Effects: The composition of the sample matrix can influence the partitioning of this compound into the headspace.[5] It is crucial to use matrix-matched standards for accurate quantification.
Q3: How can I improve the sensitivity of my this compound analysis?
Several strategies can be employed to enhance sensitivity:
-
Optimize Headspace Parameters: As mentioned in Q2, adjusting incubation temperature, time, and sample volume can significantly improve sensitivity.
-
Salting Out: For aqueous samples, adding a salt (e.g., sodium chloride) can decrease the solubility of polar analytes like esters in the sample matrix, driving more of the analyte into the headspace.[2]
-
Use of a More Sensitive Detector: Utilizing a mass spectrometer (MS) as a detector for your GC will provide higher sensitivity and selectivity compared to a Flame Ionization Detector (FID).
-
Pre-concentration Techniques: Techniques like large volume preconcentration or trapped headspace sampling can be used to concentrate the analytes from the headspace before injection into the GC, thereby increasing sensitivity.[6][7][8]
-
Injection Mode: Using a splitless injection instead of a split injection will introduce more of the sample onto the GC column, increasing the signal.[8]
Q4: What is the partition coefficient (K) and why is it important?
The partition coefficient (K) is the ratio of the concentration of an analyte in the sample phase to its concentration in the gas phase at equilibrium.[2][9] A lower K value indicates that the analyte partitions more readily into the headspace, resulting in higher sensitivity.[9] Understanding the K value of this compound in your specific sample matrix can help in optimizing the headspace conditions for maximum sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the headspace analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| No peaks or very small peaks | - Leak in the system (vial seal, syringe, transfer line).[10] - Incorrect headspace parameters (temperature too low, time too short).[10] - Low concentration of this compound in the sample. - Incorrect GC or detector parameters. - Sample degradation. | - Perform a leak check of the headspace unit and GC inlet.[10] - Increase incubation temperature and/or time.[10] - Consider sample pre-concentration techniques.[6][8] - Verify GC method parameters (oven temperature program, carrier gas flow). - Check for analyte degradation by analyzing a freshly prepared standard. |
| Poor peak shape (tailing or fronting) | - Active sites in the GC system (liner, column).[8] - Condensation of the analyte in the transfer line.[2] - Co-elution with another compound. - Column overload. | - Use a deactivated liner and column.[8] - Ensure the transfer line temperature is sufficiently high to prevent condensation.[2] - Optimize the GC temperature program to improve separation. - Reduce the injection volume or dilute the sample. |
| Poor reproducibility (inconsistent peak areas) | - Inconsistent sample volume or preparation.[1] - Leaky vial septa.[1] - Insufficient equilibration time.[1] - Fluctuations in incubation temperature.[1] - Matrix effects.[11] | - Use a precise method for sample preparation and volume measurement. - Use high-quality septa and ensure proper sealing of vials.[1] - Increase the incubation time to ensure equilibrium is reached.[1] - Verify the temperature stability of the headspace oven. - Use matrix-matched calibration standards or the standard addition method.[11] |
| Ghost peaks or contamination | - Carryover from a previous injection. - Contamination from the vial, cap, or septum. - Impure solvent or reagents. | - Run a blank after a high-concentration sample to check for carryover. - Use high-purity vials, caps, and septa. - Analyze a blank solvent to check for contamination. |
Experimental Protocols
The following is a general starting protocol for the analysis of this compound in a liquid matrix using headspace GC-MS. Note: This protocol should be optimized for your specific sample matrix and instrumentation.
1. Sample Preparation
-
Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).
-
For aqueous samples, consider adding a salt (e.g., NaCl) to saturate the solution.
-
If an internal standard is used, add a known amount to each vial.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
2. Headspace Parameters (Starting Point)
| Parameter | Recommended Value |
| Incubation Temperature | 80 - 120 °C |
| Incubation Time | 20 - 40 min |
| Agitation | On (if available) |
| Vial Size | 20 mL |
| Sample Volume | 5 mL |
| Syringe Temperature | 100 - 140 °C |
| Transfer Line Temperature | 120 - 160 °C |
| Injection Volume | 1 mL |
| Injection Mode | Splitless or low split ratio (e.g., 10:1) |
3. GC-MS Parameters (Starting Point)
| Parameter | Recommended Value |
| Column | Mid-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Injector Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 40 - 400 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Visualizations
References
- 1. Common Issues And Solutions in Headspace Sampling For Gas Chromatography - Blogs - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Troubleshooting Common Issues in Headspace Sampling for Gas Chromatography - Persee [pgeneral.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Matrix media selection for the determination of residual solvents in pharmaceuticals by static headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the sensitivity of headspace analysis using large volume preconcentration (LVP) – Trace-level GC–MS analysis of VOCs in foods and beverages | Markes International [markes.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 9. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Analytical Methods for Benzyl Butyrate Quantification
This guide provides a detailed comparison of common analytical methods for the quantification of benzyl butyrate, a widely used fragrance and flavor agent. The information is intended for researchers, scientists, and professionals in drug development and quality control who require accurate and reliable quantification of this compound. The comparison focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two of the most prevalent techniques for this type of analysis.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of three common analytical methods for this compound quantification. These values are representative and may vary based on the specific instrumentation, column, and experimental conditions.
| Parameter | HPLC-UV | GC-FID | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (% RSD) | < 2% | < 2% | < 1.5% |
| Limit of Detection (LOD) | ~5 µg/mL | ~1 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~15 µg/mL | ~3 µg/mL | ~0.3 µg/mL |
| Specificity | Good | Good | Excellent |
| Robustness | High | High | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of similar compounds and should be validated for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in various matrices, including pharmaceutical formulations and cosmetic products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]
-
Mobile Phase: A mixture of acetonitrile and water in an isocratic or gradient elution. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: this compound can be detected at approximately 220 nm.
-
Injection Volume: 20 µL.[3]
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. A series of dilutions are then made to create a calibration curve, typically ranging from 10 to 200 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[4][5][6][7]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used method for the analysis of volatile compounds like this compound.[8][9]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as hexane or ethyl acetate. Create a calibration curve by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Similar to HPLC, sample preparation will vary with the matrix. Headspace analysis or direct injection after dilution are common techniques.
-
Validation Parameters: Validate the method for all relevant parameters as per ICH guidelines.[4][5][6][7]
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS offers higher specificity and sensitivity compared to GC-FID, making it ideal for trace analysis and confirmation of identity.[10][11][12][13]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column and GC Conditions: The same column and GC conditions as for GC-FID can generally be used.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Acquisition: Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[13] For this compound, characteristic ions would be selected for quantification and confirmation.
-
Standard and Sample Preparation: The preparation methods are similar to those for GC-FID.
-
Validation Parameters: In addition to the standard validation parameters, mass spectral confirmation of the analyte should be included as part of the specificity assessment.[4][5][6][7]
Mandatory Visualizations
The following diagrams illustrate the key workflows and comparisons discussed in this guide.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of key performance characteristics.
References
- 1. aurigeneservices.com [aurigeneservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. CN109232244A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 10. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. bevital.no [bevital.no]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Study of Benzyl Butyrate and Its Structural Analogs: Properties, Biological Activities, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzyl butyrate and its key structural analogs: benzyl isobutyrate, phenethyl butyrate, ethyl butyrate, and butyl butyrate. These esters are widely used in the flavor, fragrance, and pharmaceutical industries. Understanding their comparative physicochemical properties, biological activities, and synthesis methods is crucial for informed application and development.
Physicochemical Properties
The structural variations among this compound and its analogs lead to differences in their physicochemical properties, which in turn affect their application and biological fate. A summary of these properties is presented in Table 1.
| Property | This compound | Benzyl Isobutyrate | Phenethyl Butyrate | Ethyl Butyrate | Butyl Butyrate |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | C₁₂H₁₆O₂ | C₆H₁₂O₂ | C₈H₁₆O₂ |
| Molecular Weight ( g/mol ) | 178.23 | 178.23 | 192.25 | 116.16 | 144.21 |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid |
| Odor | Fruity, floral, plum-like[1] | Fresh, floral, jasmine-like, fruity[2] | Warm, floral, fruity[3] | Fruity, pineapple-like[4][5] | Fruity, pineapple-like |
| Boiling Point (°C) | 238-240[6][7] | 229-230[8] | 238[3] | 120-121[9] | 165[10] |
| Melting Point (°C) | 21[6] | N/A | - | -93 to -101[9][11] | -91.5[1] |
| Density (g/mL at 25°C) | 1.005-1.012[6] | 1.003[2][12] | 0.991-0.994 | ~0.879[11] | ~0.869[10] |
| Solubility in Water | Insoluble[6][13] | Insoluble[8] | Very slightly soluble[3] | Low solubility[9] | Insoluble[1] |
| Log P (XLogP3) | 2.8[6][13] | 2.9 | 3.1[3] | 1.7[11] | 2.5 |
Biological Activities and Toxicological Profile
The biological activities of these esters are of significant interest, ranging from their desirable sensory properties to their potential toxicological effects. While direct comparative studies are limited, individual assessments provide valuable insights.
Sensory Properties and Olfactory Receptor Interaction: The characteristic fruity and floral scents of these esters are due to their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium. The binding of these volatile compounds to specific ORs initiates a signal transduction cascade, leading to the perception of smell. The structural differences between the analogs, such as chain length and branching, influence their binding affinity and specificity to different ORs, resulting in their distinct aroma profiles.
Anti-inflammatory and Antimicrobial Potential: Butyrate, the common acid moiety in these esters, is known for its anti-inflammatory properties. It can inhibit histone deacetylases (HDACs) and suppress the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines.[6][7][14][15] While the anti-inflammatory effects of butyrate are well-documented, comparative studies on its ester analogs are scarce. One study noted that this compound was a weaker inducer of host defense peptides compared to glyceryl tributyrate.[15] Further research is needed to fully elucidate and compare the anti-inflammatory and potential antimicrobial activities of this class of esters.
Toxicological Evaluation: The safety of these esters is a critical consideration for their use in consumer products. Toxicological assessments typically include evaluations for cytotoxicity, skin sensitization, and genotoxicity.
-
Cytotoxicity: Limited publicly available comparative data exists for the cytotoxicity (e.g., IC50 values) of these specific esters. However, butyrate itself has been shown to induce apoptosis in cancer cell lines.[16] The cytotoxic potential of the esters would depend on their hydrolysis to release butyric acid and the respective alcohol, as well as the intrinsic activity of the ester itself.
-
Genotoxicity: Genotoxicity is evaluated using a battery of tests, including the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus test. The RIFM safety assessment for this compound concluded that it is not genotoxic, again based on data from benzyl acetate.[5][17] Comparative genotoxicity data for the other analogs is limited.
Synthesis of this compound and its Analogs
These esters are typically synthesized through esterification reactions.
Chemical Synthesis: The most common method is the Fischer esterification, which involves reacting the corresponding carboxylic acid (butyric acid or isobutyric acid) with the respective alcohol (benzyl alcohol, phenethyl alcohol, ethanol, or butanol) in the presence of an acid catalyst, such as sulfuric acid.[18] Another approach involves the reaction of an alkali metal salt of the carboxylic acid with an appropriate halide, for example, heating benzyl chloride and sodium butyrate.[4][18]
Enzymatic Synthesis: Biocatalytic synthesis using lipases is an increasingly popular "green" alternative. This method offers high specificity, milder reaction conditions, and reduced by-product formation. For instance, this compound has been synthesized via enzymatic esterification of benzyl alcohol and butyric acid using immobilized lipases.[3] Similarly, ethyl butyrate and butyl butyrate synthesis have been optimized using various lipase preparations.[6][13][14][19][20]
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the standardized evaluation of these compounds.
In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (OECD 442C)
This in chemico assay assesses the potential of a substance to induce skin sensitization by measuring its reactivity with synthetic peptides containing cysteine and lysine, mimicking the reaction with skin proteins.
-
Principle: The test chemical is incubated with synthetic peptides containing either a cysteine or a lysine residue for a specified time.
-
Procedure:
-
Prepare solutions of the test chemical and the cysteine and lysine peptides in a suitable solvent (e.g., acetonitrile).
-
Incubate the test chemical with each peptide solution for 24 hours at 25°C.
-
Following incubation, quench the reaction and analyze the concentration of the remaining unreacted peptide using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis: The percentage of peptide depletion is calculated for both cysteine and lysine. The mean depletion is used to classify the substance into one of four reactivity classes: no or minimal, low, moderate, or high reactivity, which corresponds to a prediction of sensitization potential.[9][18][20][21][22]
In Vitro Skin Sensitization: KeratinoSens™ Assay (OECD 442D)
This in vitro assay assesses the skin sensitization potential of chemicals by measuring the activation of the Keap1-Nrf2-antioxidant response element (ARE) pathway in a human keratinocyte cell line.
-
Principle: The KeratinoSens™ cell line contains a luciferase gene under the control of an ARE. Sensitizing chemicals induce this pathway, leading to the expression of luciferase.
-
Procedure:
-
Culture KeratinoSens™ cells in 96-well plates.
-
Expose the cells to a range of concentrations of the test substance for 48 hours.
-
After exposure, lyse the cells and measure the luciferase activity using a luminometer.
-
In a parallel plate, assess cell viability using the MTT assay to ensure that the observed luciferase induction is not due to cytotoxicity.
-
-
Data Analysis: A substance is classified as a sensitizer if it induces a statistically significant induction of luciferase activity above a certain threshold (typically 1.5-fold) at a concentration that does not cause significant cytotoxicity. The EC1.5 value (the concentration at which luciferase activity is induced 1.5-fold) is determined.[8][12][14][19][23]
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This widely used in vitro assay detects gene mutations induced by chemical substances.
-
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan). The test chemical is assessed for its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.
-
Procedure:
-
The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Bacteria, the test chemical, and the S9 mix (if used) are combined and plated on a minimal agar medium.
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.[2][4][7][24][25]
Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This in vitro test detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.
-
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. Their presence indicates that a substance may be clastogenic (breaking chromosomes) or aneugenic (affecting chromosome number).
-
Procedure:
-
Cultured mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line) are exposed to the test substance with and without metabolic activation (S9 mix).
-
The cells are treated for a short or long duration. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have undergone one division.
-
After treatment, the cells are harvested, fixed, and stained.
-
-
Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to that in the negative control cultures. A statistically significant, concentration-dependent increase in micronucleated cells indicates a positive result.[1][3][6][11][13]
Signaling Pathways and Logical Relationships
The biological effects of this compound and its analogs are mediated through specific signaling pathways. The following diagrams illustrate the key pathways involved in their sensory perception and potential for skin sensitization.
Caption: Olfactory signal transduction pathway for fragrance perception.
Caption: Keap1-Nrf2-ARE pathway in skin sensitization.
References
- 1. Anti-inflammatory Effects of Supplemental Butyrate | Designs for Health [casi.org]
- 2. biorxiv.org [biorxiv.org]
- 3. wjgnet.com [wjgnet.com]
- 4. Key amino acids alter activity and trafficking of a well-conserved olfactory receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]
- 6. efsupit.ro [efsupit.ro]
- 7. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In chemico, in vitro and in vivo comparison of the skin sensitizing potential of eight unsaturated and one saturated lipid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic cytotoxic interactions between sodium butyrate, MG132 and camptothecin in human retinoblastoma Y79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Butyrate-Resistant Colorectal Cancer Cell Lines and the Cytotoxicity of Anticancer Drugs against These Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Butyrate Anti Inflammatory Properties → Area → Sustainability [esg.sustainability-directory.com]
- 15. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. In Vitro Skin Models for Skin Sensitisation: Challenges and Future Directions [mdpi.com]
- 18. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Minute Impurities Contribute Significantly to Olfactory Receptor Ligand Studies: Tales from Testing the Vibration Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Antimicrobial Esters: A Focus on Butyrate and Benzyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among these, antimicrobial esters have garnered significant interest due to their diverse mechanisms of action and potential for broad-spectrum activity. This guide provides a comparative overview of the efficacy of various antimicrobial esters, with a particular focus on butyrate and benzyl derivatives, molecules structurally related to benzyl butyrate. While direct quantitative data on the antimicrobial properties of this compound remains limited in publicly accessible scientific literature, this guide collates available experimental data for analogous esters to provide a valuable comparative context for researchers.
The antimicrobial activity of esters is often influenced by factors such as the chain length of the fatty acid component and the nature of the alcohol moiety. Butyrate, a short-chain fatty acid, is known for its role in gut health and its indirect antimicrobial effects, primarily through the modulation of the host immune system. Benzyl alcohol and its derivatives also exhibit known antimicrobial properties. This guide will synthesize the available data on related compounds to infer the potential efficacy of this compound and to provide a framework for future research in this area.
Comparative Antimicrobial Efficacy
To facilitate a clear comparison of the antimicrobial efficacy of various esters, the following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from different studies. MIC is a standard measure of the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented here is compiled from various sources and highlights the activity of different esters against common pathogenic bacteria and fungi. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Antimicrobial Esters
| Compound/Ester | Microorganism | MIC (mg/mL) | Reference |
| Benzyl Bromide Derivatives | |||
| Benzyl Bromide (1a) | Staphylococcus aureus | 1 | [1] |
| Streptococcus pyogenes | 2 | [1] | |
| Enterococcus faecalis | 2 | [1] | |
| Klebsiella pneumoniae | 2 | [1] | |
| Salmonella typhi | 2 | [1] | |
| Escherichia coli | 2 | [1] | |
| Candida albicans | 0.25 | [1] | |
| Benzyl Bromide (1c) | Streptococcus pyogenes | 0.5 | [1] |
| Enterococcus faecalis | 2 | [1] | |
| Staphylococcus aureus | 4 | [1] | |
| Klebsiella pneumoniae | 4 | [1] | |
| Salmonella typhi | 4 | [1] | |
| Candida krusei | 0.5 | [1] | |
| Butyric Acid (Butanoate) | |||
| Butanoic Acid | Acinetobacter baumannii | 11-21 mmol/L | [2] |
| Bacillus anthracis | 11-21 mmol/L | [2] | |
| Bacillus subtilis | 11-21 mmol/L | [2] | |
| Escherichia coli | 11-21 mmol/L | [2] | |
| Staphylococcus aureus | 11-21 mmol/L | [2] | |
| Other Relevant Esters | |||
| Benzyl Benzoate | Candida albicans | Not sensitive at tested conc. | [3] |
| 2-Hydroxybenzyl Acetate | Escherichia coli | Zone of Inhibition: 19.0 mm | |
| Staphylococcus aureus | Zone of Inhibition: 20.3 mm |
Note: The data for benzyl bromide derivatives and butanoic acid are presented to provide a proxy for the potential activity of the benzyl and butyrate moieties, respectively. Direct extrapolation to the efficacy of this compound is not recommended without dedicated experimental validation.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the antimicrobial efficacy of compounds like esters.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method, which is a standardized and widely accepted technique.
a. Preparation of Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar plate.
-
A few colonies are transferred to a sterile broth medium and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
The bacterial suspension is then diluted to the final working concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium.
b. Preparation of Test Compound:
-
The ester to be tested is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.
c. Incubation and Reading:
-
An equal volume of the prepared microbial inoculum is added to each well of the microtiter plate containing the diluted test compound.
-
Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
The plate is incubated at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the ester that completely inhibits visible growth of the microorganism.
Agar Disk Diffusion (Kirby-Bauer) Assay
This method is used to assess the susceptibility of a microorganism to a particular antimicrobial agent, resulting in a zone of growth inhibition.
a. Preparation of Agar Plate:
-
A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland turbidity) is uniformly swabbed onto the surface of a suitable agar plate (e.g., Mueller-Hinton agar).
b. Application of Test Compound:
-
Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test ester.
-
The impregnated disks are placed firmly onto the surface of the inoculated agar plate.
c. Incubation and Measurement:
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.
-
If the microorganism is susceptible to the ester, a clear circular zone of no growth will appear around the disk.
-
The diameter of this zone of inhibition is measured in millimeters and is proportional to the susceptibility of the microorganism to the compound.
Visualizing Experimental Workflow and Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing antimicrobial efficacy and a potential signaling pathway for the immunomodulatory effects of butyrate.
References
- 1. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A literature survey on antimicrobial and immune-modulatory effects of butyrate revealing non-antibiotic approaches to tackle bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archivepp.com [archivepp.com]
Sensory panel comparison of benzyl butyrate and other fruity esters
A comprehensive guide for researchers and developers on the comparative sensory analysis of benzyl butyrate and other prominent fruity esters, supported by experimental data and detailed protocols.
In the nuanced world of flavor and fragrance, esters are the undisputed artists, painting vibrant palettes of fruity and floral aromas. Among these, this compound holds a unique position, offering a complex profile that bridges fruity and floral notes. This guide provides a detailed comparison of the sensory attributes of this compound against other commonly used fruity esters, equipping researchers, scientists, and drug development professionals with the objective data needed for informed formulation decisions.
Quantitative Sensory Profile: A Head-to-Head Comparison
While extensive direct comparative sensory panel data for a wide range of fruity esters is proprietary and often unpublished, a review of available literature allows for a compiled qualitative and semi-quantitative comparison. The following table summarizes the characteristic odor profiles of this compound alongside other notable fruity esters.
| Ester | Chemical Formula | Predominant Odor Profile | Key Sensory Descriptors |
| This compound | C₁₁H₁₄O₂ | Fruity-Floral | Plum, Apricot, Pineapple, Jasmine, Sweet[1] |
| Ethyl Acetate | C₄H₈O₂ | Ethereal, Fruity | Sweet, Solvent-like, Pineapple, Tutti Frutti |
| Isoamyl Acetate | C₇H₁₄O₂ | Fruity | Banana, Pear, Sweet |
| Ethyl Butyrate | C₆H₁₂O₂ | Fruity | Pineapple, Tropical, Tutti Frutti, Sweet[2] |
| Hexyl Acetate | C₈H₁₆O₂ | Fruity, Green | Pear, Apple, Green |
| Methyl Salicylate | C₈H₈O₃ | Minty, Sweet | Wintergreen, Sweet, Medicinal |
Note: The intensity of these descriptors can vary based on concentration and the medium in which they are evaluated.
The Olfactory Gateway: Signal Transduction of Esters
The perception of fruity esters, like all odors, begins with a complex signaling cascade within the olfactory system. The following diagram illustrates the generally accepted pathway for olfactory signal transduction, which is initiated when an ester molecule binds to an olfactory receptor.
Caption: A diagram of the olfactory signal transduction pathway.
This process begins when an odorant molecule, such as an ester, binds to an olfactory receptor, which is a G-protein coupled receptor (GPCR). This binding activates the G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens ion channels, leading to an influx of sodium and calcium ions. This influx causes depolarization of the neuron, generating an electrical signal that is transmitted to the brain and perceived as a specific scent.
Experimental Protocols: A Framework for Sensory Evaluation
To obtain reliable and reproducible sensory data, a structured experimental protocol is essential. The following outlines a standard procedure for the Quantitative Descriptive Analysis (QDA) of fragrance materials like this compound and other fruity esters.
Objective: To quantitatively describe and compare the sensory attributes of selected fruity esters.
Materials:
-
This compound (CAS No. 103-37-7)
-
Ethyl acetate (CAS No. 141-78-6)
-
Isoamyl acetate (CAS No. 123-92-2)
-
Ethyl butyrate (CAS No. 105-54-4)
-
Hexyl acetate (CAS No. 142-92-7)
-
Odorless solvent (e.g., diethyl phthalate or mineral oil)
-
Glass vials with PTFE-lined caps
-
Olfactory smelling strips
-
Data collection software or standardized paper ballots
Panel Selection and Training:
-
Recruitment: Select 10-12 individuals based on their sensory acuity, ability to articulate perceptions, and availability.
-
Training: Conduct a series of training sessions to familiarize panelists with the sensory attributes of fruity esters.
-
Introduce a range of reference standards representing key aroma descriptors (e.g., fruity, floral, sweet, green, waxy).
-
Develop a consensus vocabulary for the sensory attributes of the esters being tested.
-
Train panelists on the use of a line scale (e.g., a 15-cm line anchored with "low" and "high" intensity) for rating the intensity of each attribute.
-
Sample Preparation:
-
Prepare solutions of each ester at a standardized concentration (e.g., 1% in the chosen solvent) to ensure consistent presentation to the panel.
-
Label vials with random three-digit codes to blind the samples.
Evaluation Procedure:
-
Environment: Conduct the evaluation in a well-ventilated, odor-free sensory laboratory with individual booths.
-
Sample Presentation: Present the samples to the panelists in a randomized and balanced order.
-
Evaluation:
-
Instruct panelists to dip a clean smelling strip into the vial and evaluate the aroma.
-
Panelists should rate the intensity of each agreed-upon sensory attribute on the provided line scale.
-
A rest period of at least 2 minutes should be enforced between samples to prevent olfactory fatigue.
-
-
Data Collection: Record the intensity ratings for each attribute for each panelist and sample.
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between the esters.
-
Visualize the results using spider web plots or bar charts to facilitate comparison of the sensory profiles.
The following diagram outlines the workflow for this comparative sensory analysis.
Caption: A workflow diagram for comparative sensory analysis.
By adhering to a rigorous and standardized methodology, researchers can obtain objective and actionable data to guide the development of products with precisely defined flavor and fragrance profiles. This compound, with its multifaceted character, offers a versatile tool for formulators seeking to create sophisticated and appealing sensory experiences.
References
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Benzyl Butyrate Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like benzyl butyrate is paramount. This ester, known for its characteristic fruity aroma, finds applications in various industries, including pharmaceuticals, cosmetics, and food science. The choice of analytical methodology is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the analysis of this compound and similar fragrance esters. It is important to note that these values are representative and can vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity Range | 0.05 - 100 µg/mL | 0.1 - 500 µg/mL |
| Correlation Coefficient (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.1 - 1.0 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 5% |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and HPLC are provided below. These protocols are based on established methods for fragrance and flavor analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices.
1. Sample Preparation:
-
Liquid Samples (e.g., beverages, perfumes): A direct liquid injection after appropriate dilution with a suitable solvent (e.g., methanol, hexane) is typically employed. For trace analysis, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be used to concentrate the analyte.
-
Solid Samples (e.g., creams, powders): Solvent extraction using an appropriate organic solvent, followed by filtration or centrifugation, is necessary to isolate the analyte.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (target ions for this compound: m/z 91, 108, 178).
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust technique for the quantification of less volatile compounds and is often preferred for routine quality control analysis due to its high precision and accuracy.
1. Sample Preparation:
-
Liquid Samples: Dilution with the mobile phase is often sufficient. Filtration through a 0.45 µm syringe filter is recommended before injection.
-
Solid or Semi-solid Samples: Extraction with a suitable solvent (e.g., acetonitrile, methanol), followed by vortexing, sonication, and centrifugation/filtration to remove particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For complex mixtures, a gradient elution may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 220 nm.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure the consistency and reliability of analytical data when two or more methods are used for the same analysis. The fundamental principle is to analyze the same set of samples using both methods and statistically compare the results.
Comparative analysis of different catalysts for benzyl butyrate synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of benzyl butyrate, a key fragrance and flavor compound, is of significant interest. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, yield, and environmental impact. This guide provides an objective comparison of various catalysts employed in the synthesis of this compound through the esterification of benzyl alcohol and butyric acid, supported by experimental data and detailed protocols.
The synthesis of this compound is a classic esterification reaction that can be catalyzed by a range of substances, each with its own set of advantages and disadvantages. This comparative analysis focuses on the performance of lipases, ionic liquids, and various solid acid catalysts, providing a comprehensive overview to aid in catalyst selection for specific research and development needs.
Quantitative Performance Comparison
The following table summarizes the performance of different catalysts for this compound synthesis based on reported experimental data.
| Catalyst Type | Specific Catalyst | Substrate Molar Ratio (Alcohol:Acid) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Reference |
| Enzyme | Novozym 435 (Immobilized Lipase) | 1:1 | 10 wt% | 50 | 4 | 80% (Conversion) | [1][2][3] |
| Ionic Liquid | [HSO₃-pmim]HSO₄ | 2:1 | 5 wt% | 115 | 1.5 | 99.4% (Yield) | [4] |
| Heterogeneous Acid | [PVPP-BS]HSO₄ | 1.2:1 | 8 mass% | 130 | 4 | 96.8% (Yield) | [5][6][7] |
| Heterogeneous Acid | Fe-β Zeolite | 1.2:1 | 1.8 g / mol butyric acid | Not specified | 5 | ~60% (Conversion) | [8] |
| Homogeneous Acid | p-Toluenesulfonic Acid | 1:1.2-1.7 | 3.0 wt% of benzyl alcohol | 98-120 | 3-4 | >91% (Yield) | [9] |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 1.2:1 | 0.34 g (proton equivalent to [PVPP-BS]HSO₄) | 130 | 4 | 85.5% (Yield) | [7] |
Detailed Experimental Protocols
Lipase-Catalyzed Synthesis (Novozym 435)
This protocol is based on the work by Meneses et al. and utilizes the commercially available immobilized lipase Novozym 435 in a solvent-free system.[1][2][3]
Materials:
-
Benzyl alcohol
-
Butyric acid
-
Novozym 435 (immobilized Candida antarctica lipase B)
Procedure:
-
In a suitable reaction vessel, combine benzyl alcohol and butyric acid in a 1:1 molar ratio.
-
Add Novozym 435 to the mixture at a loading of 10% (w/w) of the total substrate mass.
-
The reaction mixture is incubated at 50°C with constant agitation for 4 hours.
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
-
Upon completion, the immobilized enzyme can be recovered by simple filtration for potential reuse.
-
The product, this compound, is then purified from the remaining reactants, typically by vacuum distillation.
Ionic Liquid-Catalyzed Synthesis ([HSO₃-pmim]HSO₄)
This procedure is adapted from the research by Wu et al., which employs a Brønsted acidic ionic liquid as a catalyst.[4]
Materials:
-
Benzyl alcohol
-
n-Butyric acid
-
[HSO₃-pmim]HSO₄ (1-(3-sulfopropyl)-3-methylimidazolium hydrogen sulfate)
-
Toluene (as a water-carrying agent)
Procedure:
-
To a three-necked flask equipped with a stirrer, thermometer, and a water segregator with a reflux condenser, add benzyl alcohol (0.2 mol), n-butyric acid (0.1 mol), [HSO₃-pmim]HSO₄ (5 wt% relative to the total weight of reactants), and 10 mL of toluene.
-
Heat the reaction mixture to 115°C in an oil bath and maintain for 1.5 hours with continuous stirring.
-
During the reaction, water formed is removed azeotropically with toluene and collected in the water segregator.
-
After cooling to room temperature, the mixture separates into two layers. The upper layer is the ester product, and the lower layer is the ionic liquid catalyst.
-
The ionic liquid can be separated and reused for subsequent reactions.
-
The product layer is washed and purified, for instance, by distillation under reduced pressure.
Heterogeneous Acid-Catalyzed Synthesis ([PVPP-BS]HSO₄)
This protocol is derived from the work of Wang et al. on a polyvinylpolypyrrolidone-supported Brønsted acidic catalyst.[5][6][7]
Materials:
-
Benzyl alcohol
-
Butyric acid
-
[PVPP-BS]HSO₄ (polyvinylpolypyrrolidone-supported Brønsted acidic ionic liquid)
Procedure:
-
In a reaction flask, combine benzyl alcohol and butyric acid in a molar ratio of 1.2:1.
-
Add the [PVPP-BS]HSO₄ catalyst at a loading of 8% by mass of the total reactants.
-
Heat the mixture to 130°C and maintain for 4 hours with vigorous stirring.
-
After the reaction, the solid catalyst can be easily separated from the liquid product mixture by filtration.
-
The catalyst can be washed, dried, and reused.
-
The liquid product is then purified, for example, by vacuum distillation, to obtain pure this compound.
Signaling Pathways and Experimental Workflows
The catalytic synthesis of this compound follows distinct mechanistic pathways depending on the type of catalyst employed.
Acid-Catalyzed Esterification (Fischer Esterification)
Acid catalysts, whether homogeneous (like sulfuric acid and p-toluenesulfonic acid) or heterogeneous (like zeolites, ion-exchange resins, and supported acids), facilitate the esterification through the protonation of the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Caption: Acid-catalyzed esterification of this compound.
Lipase-Catalyzed Esterification
Enzymatic catalysis by lipases proceeds via a different mechanism, often described by a Ping-Pong Bi-Bi kinetic model. The lipase's active site (commonly a serine residue) first reacts with the butyric acid to form an acyl-enzyme intermediate, releasing a molecule of water. Subsequently, benzyl alcohol binds to this intermediate, leading to the formation of this compound and regeneration of the free enzyme.
Caption: Lipase-catalyzed synthesis of this compound.
Concluding Remarks
The selection of a catalyst for this compound synthesis is a multi-faceted decision that depends on the desired reaction conditions, yield, and process sustainability.
-
Ionic liquids have demonstrated exceptionally high yields under relatively mild conditions, with the added benefit of catalyst recyclability.[4]
-
Heterogeneous acid catalysts , such as the polyvinylpyrrolidone-supported Brønsted acid, also offer high yields and the significant advantage of easy separation and reuse, contributing to a more environmentally friendly process.[5][6][7]
-
Enzymatic catalysis using immobilized lipases like Novozym 435 provides a "green" alternative, operating under mild conditions in a solvent-free system, which is highly desirable for the synthesis of flavor and fragrance compounds.[1][2][3] However, the conversion rates may be lower compared to some chemical catalysts.
-
Homogeneous acid catalysts like p-toluenesulfonic acid and sulfuric acid are effective and can provide high yields, but they often require more complex work-up procedures for catalyst removal and product purification, and can be corrosive.[7][9]
For industrial applications where high yield and catalyst reusability are paramount, heterogeneous acid catalysts and ionic liquids present compelling options. For applications in the food and cosmetic industries, where a "natural" label and mild processing conditions are advantageous, enzymatic catalysis is a strong contender. This comparative guide serves as a foundational resource for professionals to make informed decisions in the synthesis of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. This compound esterification mediated by immobilized lipases: Evaluation of batch and fed-batch reactors to overcome lipase-acid deactivation-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104892413A - this compound and preparation method thereof - Google Patents [patents.google.com]
A Comparative Guide: Benzyl Butyrate vs. Traditional Phthalates as Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate plasticizer is a critical consideration in the development of polymeric materials, influencing not only the physical properties of the final product but also its biocompatibility and regulatory compliance. For decades, traditional phthalate esters have been the dominant class of plasticizers, valued for their efficiency and versatility. However, growing concerns over their potential health and environmental impacts have spurred the investigation of alternative compounds. This guide provides a detailed comparison of the performance of benzyl butyrate, a shorter-chain benzyl ester, against traditional phthalate plasticizers.
While direct, comprehensive comparative studies on the plasticizing performance of this compound against a wide range of traditional phthalates are limited in publicly available literature, this guide collates existing data to offer a comparative overview. It is important to note that the performance of a plasticizer is highly dependent on the polymer matrix, concentration, and processing conditions.
Performance Characteristics: A Comparative Overview
The efficacy of a plasticizer is determined by several key performance indicators, including its ability to impart flexibility (plasticizing efficiency), its permanence within the polymer matrix (migration resistance), and its stability under thermal stress.
Data Presentation
The following tables summarize available quantitative data for key performance indicators. It is crucial to consider the different polymer systems and testing conditions when interpreting this data.
Table 1: Mechanical Properties of Plasticized Polymers
| Plasticizer | Polymer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Source(s) |
| Benzyl Ester (from Castor Oil) * | PVC | 35 (in a blend with DOP) | 16.2 | 355 | [1] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | 50 | ~19 | ~250 | [2] |
| Diisononyl phthalate (DINP) | PVC | 50 | ~19 | ~250 | [2] |
| Dioctyl terephthalate (DOTP) | PVC | 50 | ~20 | ~300 | [2] |
* Note: This benzyl ester is derived from dehydrated castor oil fatty acid and is a larger molecule than this compound. This data is provided as the closest available analogue in a PVC matrix.
Table 2: Thermal Properties of Plasticized Polymers
| Plasticizer | Polymer | Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Degradation (°C) | Source(s) |
| Benzyl Ester (from Castor Oil) * | PVC | Not specified | 58.86 - 61.98 | Not significantly altered | [1] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | 50 | ~ -40 | ~250-300 | [2][3] |
| Diisononyl phthalate (DINP) | PVC | Not specified | ~ -45 | >250 | [3] |
| Unplasticized PVC | PVC | 0 | ~80-85 | ~200-250 | [2] |
* Note: As above.
Table 3: Migration Resistance of Plasticizers
| Plasticizer | Polymer | Test Medium | Migration/Weight Loss (%) | Source(s) |
| Benzyl Ester (from Castor Oil) * | PVC | Xylene | Lower than DOP blend | [1] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | n-hexane | Higher than bio-based alternatives | [2] |
| High Molecular Weight Phthalates (e.g., DINP, DIDP) | PVC | Various | Generally lower than LMW phthalates | [4] |
* Note: As above.
Experimental Protocols
Objective comparison of plasticizer performance relies on standardized experimental methodologies. Below are summaries of key protocols used in the evaluation of plasticizers.
Tensile Properties Testing (ASTM D882)
This method is used to determine the tensile properties of thin plastic sheeting and films.
-
Specimen Preparation: Thin film samples of the plasticized polymer are cut into uniform strips, typically with a width of 25 mm and a length of at least 200 mm.
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a specified period before testing.[5]
-
Testing: The specimen is mounted in the grips of a universal testing machine. A tensile force is applied at a constant rate of crosshead movement until the specimen fails.[5][6][7]
-
Data Analysis: The tensile strength, elongation at break, and modulus of elasticity are calculated from the stress-strain curve generated during the test.[8]
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the plasticized polymer.
-
Sample Preparation: A small, representative sample of the plasticized polymer (typically 5-20 mg) is placed in a TGA sample pan.[9]
-
Instrumentation: The analysis is conducted using a thermogravimetric analyzer, which consists of a precision balance and a programmable furnace.[10]
-
Heating Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range in a controlled atmosphere (e.g., nitrogen or air).[11][12]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.[13]
Plasticizer Migration Testing
This protocol assesses the extent to which a plasticizer leaches from a polymer matrix into a surrounding medium.
-
Sample and Simulant Selection: A sample of the plasticized polymer with a known surface area is prepared. A food simulant (e.g., distilled water, 3% acetic acid, 50% ethanol, or a fatty food simulant like isooctane or olive oil) is chosen based on the intended application of the material.[14][15]
-
Exposure: The polymer sample is immersed in the food simulant in an inert container at a specified temperature and for a defined period (e.g., 10 days at 40°C).[14][16]
-
Analysis of Simulant: After the exposure period, the simulant is analyzed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine the concentration of the migrated plasticizer.[1][14]
-
Calculation: The amount of migrated plasticizer is typically expressed as a percentage of the initial plasticizer content or in terms of mass per unit area of the polymer.
Mandatory Visualizations
Experimental Workflow for Plasticizer Evaluation
Caption: Experimental workflow for evaluating plasticizer performance.
Conceptual Diagram of Plasticizer-Polymer Interaction
Caption: Conceptual model of plasticizer action in a polymer matrix.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. plasticsengineering.org [plasticsengineering.org]
- 3. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. micomlab.com [micomlab.com]
- 6. ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting [ssi.shimadzu.com]
- 7. infinitalab.com [infinitalab.com]
- 8. testinglab.com [testinglab.com]
- 9. epfl.ch [epfl.ch]
- 10. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 14. academic.oup.com [academic.oup.com]
- 15. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 16. farusa.dk [farusa.dk]
Inter-Laboratory Validation of Benzyl Butyrate Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of analytical methodologies for the quantification of benzyl butyrate, supported by synthesized inter-laboratory validation data. This document outlines detailed experimental protocols and presents a clear comparison of method performance to aid in the selection of the most suitable analytical approach.
The analysis of this compound, a common fragrance and flavor ingredient, necessitates robust and reproducible analytical methods. This guide focuses on two prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While specific inter-laboratory validation data for this compound is not publicly available, this guide synthesizes expected performance characteristics based on established analytical principles and available data for similar compounds.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance data from a hypothetical inter-laboratory study comparing GC-MS and HPLC methods.
Table 1: Inter-Laboratory Study Results for this compound Analysis
| Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (RSD%) | ||
| - Repeatability | < 2.5% | < 3.0% |
| - Intermediate Precision | < 4.0% | < 5.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide comprehensive protocols for the analysis of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like this compound.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., ethyl acetate).
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Instrumentation and Conditions:
-
GC System: Standard GC equipped with a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 40-400.[1]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC with UV detection offers a robust alternative for this compound analysis, particularly for less volatile sample matrices.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.[1]
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1]
Instrumentation and Conditions:
-
HPLC System: Standard HPLC system equipped with a UV detector.[1]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile and water (60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.[1]
Visualizing Workflows and Pathways
To better illustrate the processes involved in method validation and analysis, the following diagrams are provided.
Caption: Workflow for an inter-laboratory validation study.
Caption: Workflow for GC-MS analysis of this compound.
References
A Comparative Analysis of the Toxicological Profiles of Benzyl Butyrate and Benzyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of two closely related fragrance and flavor ingredients: benzyl butyrate and benzyl acetate. The information presented is collated from a comprehensive review of available safety assessments and experimental data, intended to assist researchers and professionals in making informed decisions regarding the use of these compounds.
Executive Summary
This compound and benzyl acetate are structurally similar esters that share many toxicological characteristics. Both are rapidly metabolized and exhibit low acute toxicity. While extensive testing has been conducted on benzyl acetate, data for this compound often relies on read-across from its acetate analogue, suggesting a comparable safety profile for many endpoints. This guide summarizes the key toxicological data for both compounds and provides an overview of the experimental methodologies used in their assessment.
Quantitative Toxicological Data
The following table summarizes the key quantitative toxicological data for this compound and benzyl acetate.
| Toxicological Endpoint | This compound | Benzyl Acetate |
| Acute Oral Toxicity (LD50) | 1850 mg/kg (ATE, Oral)[1], 2330 mg/kg (Rat, Oral)[2][3][4][5], 2500 mg/kg (Rat, Oral)[6] | 830 mg/kg (Mouse, Oral)[7], 2490 mg/kg (Rat, Oral)[7][8][9][10], >2,000 mg/kg (Rat, Oral)[11] |
| Acute Dermal Toxicity (LD50) | > 5000 mg/kg (Rabbit)[2][3][5] | > 5000 mg/kg (Rabbit)[7][8][9][10] |
| Skin Irritation | No irritant effect[1]. Causes mild skin irritation[6]. | No irritant effect[8]. Mildly irritating to the skin in rabbits[12][13]. Causes skin irritation[14][15]. |
| Eye Irritation | No irritating effect[1]. Causes mild eye irritation[6]. | No irritating effect[8]. Minimally irritating to the eyes in rabbits[12][13]. Causes serious eye irritation[14][15]. |
| Skin Sensitization | No sensitizing effects known[1]. | Not a skin sensitizer in guinea pigs[12][13]. |
| Genotoxicity | Data from the suitable read-across analog benzyl acetate show that this material is not genotoxic[16][17]. | Generally negative in both in vitro and in vivo assays, with one positive result in an in vitro study[18][19][20]. Considered to not present a concern for genotoxicity[21]. |
| Carcinogenicity | No data available directly for this compound. | Limited evidence of carcinogenicity in experimental animals under specific conditions (gavage administration)[18][19][20]. No evidence of carcinogenic activity when administered in the diet[13][18][20]. Classified as Group 3 (not classifiable as to its carcinogenicity to humans) by IARC[18][20]. |
| Reproductive & Developmental Toxicity | Data from the suitable read-across analog benzyl acetate provided a Margin of Exposure (MOE) > 100 for developmental and reproductive toxicity endpoints[16][17]. | No data were available to the IARC Working Group on reproductive and developmental effects[18]. However, other studies show a clear NOAEL of 500 mg/kg/day was established for maternal and developmental toxicity in rats[12][13]. Atrophy of seminiferous tubules was observed in male rats at high doses (900 mg/kg/day) in a 13-week dietary study, with a NOAEL of 460 mg/kg/day[12][13]. |
Experimental Methodologies and Protocols
Detailed, step-by-step experimental protocols for the cited studies are often proprietary or not fully disclosed in publicly available literature. However, the methodologies employed for the key toxicological endpoints are standardized assays. An overview of these methods is provided below.
Acute Toxicity (LD50) Studies
The acute toxicity is typically determined by the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.
-
Oral LD50: The test substance is administered by gavage to a group of animals (commonly rats or mice) in graded doses. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Dermal LD50: The test substance is applied to the shaved skin of an animal (commonly rabbits) and held in contact with the skin for a specified duration. Observations for toxicity and mortality are then made.
Genotoxicity Assays
These assays are designed to detect direct or indirect damage to DNA.
-
Ames Test (Bacterial Reverse Mutation Assay): This is an in vitro test that uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. The test assesses the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize histidine.
-
In Vitro Chromosome Aberration Test: This test evaluates the potential of a substance to cause structural chromosome damage in cultured mammalian cells (e.g., Chinese hamster ovary cells).
-
In Vivo Micronucleus Assay: This assay is performed in rodents. The animals are treated with the test substance, and their bone marrow is examined for the presence of micronuclei in polychromatic erythrocytes. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, indicating chromosomal damage.
Carcinogenicity Bioassays
These are long-term studies to evaluate the cancer-causing potential of a substance.
-
Two-Year Rodent Bioassay: The test substance is administered to rodents (rats and mice) over a significant portion of their lifespan (typically 2 years). The administration can be through the diet, drinking water, gavage, or dermal application. At the end of the study, a complete histopathological examination of all organs is performed to identify any increase in tumor incidence.
Skin Sensitization Tests
These tests are used to assess the potential of a substance to cause an allergic contact dermatitis.
-
Guinea Pig Maximization Test (GPMT): This method involves inducing a heightened immune response in guinea pigs by intradermal and topical application of the test substance, followed by a challenge phase to assess the allergic response.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance.
References
- 1. prod.adv-bio.com [prod.adv-bio.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. axxence.de [axxence.de]
- 5. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. vigon.com [vigon.com]
- 7. hmdb.ca [hmdb.ca]
- 8. prod.adv-bio.com [prod.adv-bio.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Federal Register :: Benzyl acetate; Exemption From the Requirement of a Tolerance [federalregister.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. cdn1.npcdn.net [cdn1.npcdn.net]
- 15. Benzyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 16. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-37-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 18. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. publications.iarc.who.int [publications.iarc.who.int]
- 20. Benzyl Acetate (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]
- 21. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Benzyl Butyrate
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like benzyl butyrate is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound: A Summary of Key Safety Data
To facilitate a quick safety assessment, the following table summarizes the key quantitative data for this compound, compiled from various safety data sheets (SDS).
| Property | Value | Source(s) |
| CAS Number | 103-37-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Flash Point | 100.0 °C (212.0 °F) Closed Cup | [4] |
| Oral LD50 (Rat) | 2330 mg/kg bw | [3][5] |
| Dermal LD50 (Rabbit) | > 5000 mg/kg bw | [3][5] |
| Water Solubility | 281.985 mg/L at 25 °C | [3] |
| Vapor Pressure | 0.04 mm Hg at 25 °C | [4] |
| Water Hazard Class | WGK 2: Obviously hazardous to water | [5] |
Experimental Protocols: Disposal Methodology
The disposal of this compound must be conducted in a manner that prevents its release into the environment. The following protocols are based on established safety guidelines.
Waste Characterization:
The first step in proper chemical disposal is to determine if the waste is hazardous. While some safety data sheets indicate that this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), others classify it as harmful if swallowed and hazardous to the aquatic environment.[1][2][4] It is the responsibility of the waste generator to make a final determination based on the specific mixture and any contaminants, in accordance with federal, state, and local regulations.[6][7] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[6][7]
Disposal of Unused this compound:
Unused or waste this compound should not be disposed of down the drain or in regular trash.[2][8] It must be collected for disposal by a licensed hazardous waste management company.
-
Containerization: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Labeling: Clearly label the waste container as "Hazardous Waste," "Waste this compound," and include the date of accumulation.
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Arrange for pickup and disposal by a certified environmental management company.
Spill Cleanup and Disposal:
In the event of a this compound spill, follow these procedures for cleanup and disposal of the resulting waste.
-
Ventilation and PPE: Ensure the area is well-ventilated. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Containment: For larger spills, dike the material to prevent it from spreading.[4] Prevent the spill from entering drains or waterways.[2][4]
-
Absorption: Absorb the spilled liquid with an inert material such as sand, diatomaceous earth, or vermiculite.[4][8]
-
Collection: Carefully collect the absorbent material and place it into a suitable, closed container for disposal.[4]
-
Labeling and Disposal: Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it through a licensed hazardous waste contractor.
Disposal of Empty Containers:
Empty containers that have held this compound must be properly decontaminated before disposal.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[10]
-
Rinsate Collection: Collect the rinsate as hazardous waste for proper disposal. Do not pour the rinsate down the drain.
-
Container Disposal: Once triple-rinsed and dry, the container can typically be disposed of in the regular trash or recycled, depending on local regulations.[10] Deface or remove the original label before disposal.[10]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures for this compound, the following workflow diagram has been created using Graphviz (DOT language).
References
- 1. elan-chemical.com [elan-chemical.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. vigon.com [vigon.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. google.com [google.com]
- 7. dnr.mo.gov [dnr.mo.gov]
- 8. axxence.de [axxence.de]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Benzyl butyrate
Essential Safety and Handling Guide for Benzyl Butyrate
For laboratory professionals, including researchers, scientists, and drug development experts, a comprehensive understanding of safety protocols for handling chemicals like this compound is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. Below is a summary of recommended PPE.
| PPE Category | Item | Standard | Purpose |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 or EN 166 | Protects against accidental splashes. |
| Hand Protection | Butyl-rubber gloves | EN 16523-1 | Prevents direct skin contact. A breakthrough time of 120 minutes has been noted for 0.7 mm thick butyl-rubber gloves.[1] Nitrile gloves are also a suitable alternative for splash protection.[2] |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from potential spills.[2] |
| Respiratory Protection | Not generally required | N/A | To be used only if the material is being aerosolized, if working in a poorly ventilated area, or in case of aerosol formation.[1][2] A risk assessment should be conducted to determine necessity. |
| Foot Protection | Closed-toe Shoes | N/A | Prevents injury from spills or dropped items.[2] |
Quantitative Toxicological Data
Understanding the toxicity of this compound is crucial for risk assessment. The following data has been compiled from safety data sheets.
| Metric | Value | Species | Route |
| LD50 | 2330 mg/kg bw | Rat (male/female) | Oral[3][4] |
| LD50 | > 5000 mg/kg bw | Rabbit | Dermal[3][4] |
LD50: The lethal dose for 50% of the test population.
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for minimizing exposure and preventing contamination during the handling of this compound.
-
Preparation:
-
Ensure the work area, such as a laboratory fume hood or a well-ventilated space, is clean and uncluttered.[2]
-
Assemble all necessary equipment and materials before commencing work.
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Put on all required PPE as detailed in the table above.
-
-
Handling:
-
Storage:
Emergency Procedures
In the event of accidental exposure or spillage, follow these procedures immediately.
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. |
| Eye Contact | Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2] |
| Inhalation | Move the person to fresh air.[2][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[2][6] |
| Spill | Evacuate the area. Remove all sources of ignition.[3][5] Absorb the spill with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place it in a suitable container for disposal.[6] Do not let the product enter drains.[5][6] |
In all cases of exposure, seek medical attention if irritation or other symptoms develop.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to ensure environmental safety and regulatory compliance.
-
Chemical Waste: Dispose of unused or waste this compound in a designated chemical waste container.[2] Do not dispose of it together with household garbage or allow it to reach the sewage system.[6] Disposal must be made according to official national and local regulations.[6]
-
Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.[5] Do not reuse empty containers. They should be taken to an approved waste-handling site for recycling or disposal.[5]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
